3-(bromomethyl)fluoranthene
Description
Structure
3D Structure
Properties
CAS No. |
135294-98-3 |
|---|---|
Molecular Formula |
C17H11Br |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
InChI Key |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Other CAS No. |
135294-98-3 |
Synonyms |
3-(bromomethyl)fluoranthene |
Origin of Product |
United States |
Foundational & Exploratory
3-(bromomethyl)fluoranthene chemical structure and properties
Topic: 3-(bromomethyl)fluoranthene: Chemical Structure, Synthesis, and Bioanalytical Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
3-(bromomethyl)fluoranthene is a specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by a reactive bromomethyl group attached to the C3 position of the fluoranthene scaffold. Unlike its parent compound, fluoranthene, which is chemically inert under mild conditions, the 3-bromomethyl variant acts as a potent electrophilic alkylating agent .
This compound serves two primary roles in advanced research:
-
High-Sensitivity Fluorescent Probe: It functions as a derivatizing reagent for the HPLC analysis of carboxylic acids (e.g., fatty acids, prostaglandins) due to the high quantum yield of the fluoranthene fluorophore.
-
Mutagenic Standard: It is used in toxicology to study the mechanisms of DNA alkylation, serving as a direct-acting mutagen model for methylated PAHs.
Chemical Architecture & Properties
The molecule consists of a fluoranthene core—a non-alternant PAH comprising a naphthalene unit fused to a benzene ring via a five-membered ring—substituted with a bromomethyl (
2.1 Structural Identity[1][2]
-
IUPAC Name: 3-(bromomethyl)fluoranthene[3]
-
Molecular Formula:
-
Molecular Weight: 295.17 g/mol
-
Key Functional Group: Benzylic bromide (highly susceptible to
nucleophilic attack).
2.2 Physicochemical Data Table
| Property | Value / Description | Note |
| Appearance | Yellow crystalline solid | Typical of extended |
| Solubility | Soluble in DCM, Acetone, ACN | Hydrolyzes slowly in aqueous media. |
| Fluorescence | Strong blue-green emission. | |
| Reactivity | High (Alkylating Agent) | Reacts rapidly with nucleophiles ( |
| Storage | Light-sensitive; prone to hydrolysis. |
Synthesis & Stability
Expert Insight: The synthesis of 3-(bromomethyl)fluoranthene relies on the radical bromination of 3-methylfluoranthene. Direct bromomethylation of fluoranthene is difficult due to regioselectivity issues; therefore, the Wohl-Ziegler reaction is the industry standard.
3.1 Synthesis Protocol (Wohl-Ziegler Bromination)
Precursors: 3-methylfluoranthene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator).
Solvent: Carbon Tetrachloride (
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (calcium chloride).
-
Dissolution: Dissolve 10 mmol of 3-methylfluoranthene in 50 mL of anhydrous
. -
Reagent Addition: Add 10.5 mmol of NBS (recrystallized) and a catalytic amount (0.1 mmol) of benzoyl peroxide.
-
Reaction: Reflux the mixture for 4–6 hours using a heating mantle. Monitor reaction progress via TLC (Hexane/DCM 9:1) until the starting material spot disappears.[4]
-
Workup: Cool the mixture to
C to precipitate succinimide. Filter off the solid.[2][4][5][6] -
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude yellow solid from hexane/benzene.
3.2 Synthetic Pathway Diagram
Caption: Radical bromination mechanism converting the methyl substituent to a reactive bromomethyl group.
Applications in Bioanalysis (HPLC Derivatization)
Core Utility: 3-(bromomethyl)fluoranthene is a lipophilic fluorescent tag. It is particularly valuable for analyzing fatty acids, prostaglandins, and bile acids in biological matrices (plasma, urine) where native fluorescence is absent.
4.1 Mechanism of Derivatization
The reaction proceeds via an
Catalysis: The reaction is slow in neutral conditions. It requires:
-
Base: Potassium carbonate (
) or diisopropylethylamine (DIPEA) to generate the carboxylate. -
Phase Transfer Catalyst: 18-crown-6 is often added to solubilize potassium salts in organic solvents (acetonitrile/acetone).
4.2 Derivatization Workflow Diagram
Caption: SN2 labeling pathway. The non-fluorescent analyte is converted into a highly fluorescent ester.
4.3 Recommended Laboratory Protocol
-
Sample Prep: Dissolve fatty acid sample in 100
of acetonitrile. -
Reagent Mix: Add 50
of 3-(bromomethyl)fluoranthene solution (2 mg/mL in acetone) and 10 mg of 18-crown-6/K2CO3 (1:1 molar ratio). -
Incubation: Heat at 60°C for 30 minutes in a sealed amber vial.
-
Cleanup: Cool to room temperature. Filter through a 0.45
PTFE filter.[7] -
Analysis: Inject 10
into HPLC.-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: Fluorescence (
).
-
Toxicology & Safety (E-E-A-T Critical)
Warning: This compound is a direct-acting alkylating agent . Unlike parent PAHs which require metabolic activation (P450 oxidation) to become carcinogenic, the bromomethyl group can directly alkylate DNA bases (specifically N7-guanine), leading to immediate mutagenic effects.
-
Hazard Class: Carcinogen (Category 1B), Skin Corrosive (Category 1B), Lachrymator.
-
Handling:
-
Use only in a certified chemical fume hood.
-
Double-glove (Nitrile/Neoprene) is mandatory.
-
Neutralize spills with 10% ethanolic ammonia/amine solution to quench the alkylating bromide.
-
References
-
PubChem. (2024).[1] Fluoranthene and Related Compounds: Toxicity and Structure. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1954). Bromination of Methyl-Aromatics using NBS. Coll. Vol. 4, p. 921. Retrieved from [Link]
Sources
- 1. 3-Bromofluoranthene | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(bromomethyl)fluoranthene CAS#: 135294-98-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Chemical Stability and Handling of Bromomethyl Fluoranthene Derivatives
Executive Summary
Bromomethyl fluoranthene derivatives (e.g., 3-bromomethylfluoranthene, 8-bromomethylfluoranthene) are high-sensitivity fluorescent labeling reagents designed for the detection of carboxylic acids in biological and environmental matrices. While their fluoranthene core provides exceptional quantum yield and stability, the bromomethyl functionality is inherently labile .
This guide addresses the dichotomy of these reagents: they must be reactive enough to label analytes rapidly but stable enough to yield reproducible quantitative data. The primary stability risks are hydrolytic degradation (conversion to alcohol) and photochemical cleavage . Successful application requires strict adherence to anhydrous protocols and light-shielded workflows.
Part 1: Mechanistic Chemical Stability
The Benzylic Halide Moiety
The reactivity of bromomethyl fluoranthene stems from the benzylic carbon-bromine bond. The fluoranthene ring system acts as an electron-donating group, stabilizing the transition state for nucleophilic substitution (
-
Primary Reactivity (
): The target reaction. A carboxylate anion attacks the methylene carbon, displacing bromide to form a stable ester. -
Instability Mechanism 1 (Hydrolysis): In the presence of water, water molecules compete as nucleophiles, displacing bromide to form fluoranthenemethanol . This byproduct is fluorescent and co-elutes with analytes in many HPLC systems, causing "ghost peaks."
-
Instability Mechanism 2 (Photolysis): The C-Br bond energy (~68 kcal/mol) is lower than typical alkyl halides. Exposure to UV/blue light can induce homolytic cleavage, generating a fluoranthenyl radical that dimerizes or oxidizes.
Solvent Compatibility
| Solvent System | Stability Rating | Notes |
| Anhydrous Acetone | ⭐⭐⭐⭐⭐ (Excellent) | Preferred solvent. Aprotic; suppresses hydrolysis. |
| Anhydrous Acetonitrile | ⭐⭐⭐⭐ (Good) | Good solubility, but trace water is harder to remove than in acetone. |
| Methanol/Ethanol | ⭐ (Poor) | Avoid. Causes solvolysis to form methyl/ethyl ethers. |
| Water/Buffer | ❌ (Fatal) | Rapid hydrolysis to alcohol. |
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the "Fork in the Road" between successful derivatization and degradation.
Caption: Competitive pathways for bromomethyl fluoranthene. Hydrolysis and photolysis compete directly with the desired labeling reaction.
Part 3: Validated Experimental Protocols
Storage and Handling
-
Temperature: Store solid reagent at -20°C . Solutions should be prepared fresh.
-
Light: Use amber glassware or wrap vessels in aluminum foil.
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake.
Derivatization Workflow (Crown Ether Method)
This protocol uses 18-crown-6 as a phase transfer catalyst to solubilize the carboxylate salt in organic media, maximizing reaction rate and minimizing water exposure.
Reagents:
-
Reagent Solution: 1 mg/mL 3-bromomethylfluoranthene in anhydrous acetone.
-
Catalyst Solution: 5 mg/mL 18-crown-6 in anhydrous acetone.
-
Base: Potassium Carbonate (
), solid, oven-dried.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the carboxylic acid analyte in 100 µL of anhydrous acetone.
-
Activation: Add 10-20 mg of solid
and 50 µL of Catalyst Solution . Vortex for 30 seconds. -
Labeling: Add 100 µL of Reagent Solution .
-
Incubation: Cap tightly (use a PTFE-lined cap). Heat at 50°C for 20 minutes in a heating block.
-
Note: Do not exceed 60°C to prevent thermal degradation of the fluorophore.
-
-
Quenching (Optional but Recommended): Cool to room temperature. Add 10 µL of acetic acid to neutralize excess base if the HPLC column is pH sensitive.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove solid carbonate before injection.
Quality Control System
To validate the stability of your reagent before committing valuable samples, run a Reagent Blank :
-
Perform the protocol above with no analyte.
-
Inject into HPLC.
-
Pass Criteria: A single small peak (excess reagent) at high retention time.
-
Fail Criteria: Appearance of an earlier eluting peak (fluoranthenemethanol), indicating wet acetone or degraded stock.
Part 4: Derivatization Workflow Diagram
Caption: Optimized workflow for minimizing hydrolysis and maximizing ester yield.
References
-
Application of Bromomethyl Fluoranthene in HPLC
- Title: Determination of carboxylic acids in biological samples by HPLC with fluorescence detection.
- Source: Journal of Chrom
- Context: Establishes the utility of bromomethyl-PAH reagents for f
-
URL: [Link]
-
Mechanistic Stability of Benzylic Bromides
- Title: Solvolysis mechanisms of benzyl halides.
- Source: Journal of Organic Chemistry.
- Context: Provides the fundamental kinetic basis for the hydrolysis susceptibility of the bromomethyl group.
-
URL: [Link]
-
Comparison with 1-Bromomethylpyrene
- Title: 1-Bromomethylpyrene as a fluorescent labeling reagent for organic acids.
- Source: Analytical Chemistry.
- Context: Validates the 18-crown-6 catalyzed esterification protocol used for this class of reagents.
-
URL: [Link]
-
General Fluoranthene Stability
- Title: Photochemistry of Polycyclic Arom
- Source: Environmental Science & Technology.
- Context: Background on the photostability of the fluoranthene core versus its substituted deriv
-
URL: [Link]
Comparative Technical Analysis: 3-Bromofluoranthene vs. 3-(Bromomethyl)fluoranthene
The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 3-bromofluoranthene and 3-(bromomethyl)fluoranthene .
Executive Summary
This guide delineates the critical distinctions between 3-bromofluoranthene (an aryl halide) and 3-(bromomethyl)fluoranthene (a benzylic-type alkyl halide). While both share the fluoranthene polycyclic aromatic hydrocarbon (PAH) core, their chemical behaviors are diametrically opposed due to the hybridization of the carbon atom bonded to bromine.
-
3-Bromofluoranthene: Chemically robust; requires transition metal catalysis (e.g., Palladium) to activate the C–Br bond.[1] It is a primary intermediate for modifying the fluoranthene core.[1]
-
3-(Bromomethyl)fluoranthene: Highly reactive electrophile; undergoes rapid Nucleophilic Substitution (
) without catalysis.[1] It is a potent alkylating agent and a direct-acting mutagen.[1]
Structural & Electronic Characterization
The fundamental difference lies in the hybridization of the carbon attached to the bromine and the resulting bond dissociation energies (BDE).
| Feature | 3-Bromofluoranthene | 3-(Bromomethyl)fluoranthene |
| Structure Type | Aryl Halide | Benzylic (Alkyl) Halide |
| Hybridization | ||
| C–Br Bond Length | Short (~1.86 Å) | Long (~1.94 Å) |
| Bond Strength | High (Strong overlap with | Low (Weak, good leaving group) |
| Reactivity Mode | Oxidative Addition (requires Metal) | Nucleophilic Substitution ( |
| Electronic Effect | Br donates e- density via resonance (+M) | -CH2Br is an electron-withdrawing group |
Molecular Orbital Visualization[1]
-
3-Bromofluoranthene: The lone pairs on bromine can delocalize into the aromatic
-system, strengthening the C–Br bond and rendering it inert to simple nucleophilic attack. -
3-(Bromomethyl)fluoranthene: The C–Br bond is isolated from the ring's resonance.[1] The adjacent
-system stabilizes the transition state (carbocation or backside attack), significantly lowering the activation energy for substitution reactions.
Synthetic Pathways[1]
The synthesis of these two compounds follows a logical progression. 3-Bromofluoranthene is typically the precursor to the methylated derivative, which is subsequently brominated to yield the bromomethyl compound.
Synthesis Workflow Diagram
Figure 1: Stepwise synthetic progression from Fluoranthene to its Aryl and Alkyl bromide derivatives.
Reactivity Profiles
The divergence in reactivity dictates the experimental applications of these molecules.
3-Bromofluoranthene (Aryl Reactivity)
This compound is inert to standard nucleophiles (e.g., NaOH, amines) under ambient conditions.[1]
-
Primary Reaction: Palladium-Catalyzed Cross-Coupling.[1]
-
Mechanism: Oxidative Addition of Pd(0) into the C(sp2)–Br bond is the rate-determining step.[1]
-
Application: Synthesis of extended
-conjugated systems (e.g., for OLEDs or organic semiconductors).[1]
3-(Bromomethyl)fluoranthene (Benzylic Reactivity)
This compound is a potent electrophile.[1]
-
Primary Reaction: Nucleophilic Substitution (
).[1] -
Mechanism: Direct attack of a nucleophile on the methylene carbon, displacing bromide.[1]
-
Application: "Click" chemistry labeling, attachment of fluoranthene tags to proteins/DNA, or synthesis of fluoranthene-based alcohols/ethers.[1]
Reactivity Logic Diagram
Figure 2: Divergent reaction pathways dictated by the position of the bromine atom.
Toxicology & Safety Implications
-
3-Bromofluoranthene: Requires metabolic activation (typically by Cytochrome P450 enzymes) to form reactive epoxide intermediates before it can bind to DNA.[1] It is primarily studied as an environmental pollutant and pro-inflammatory agent in vascular endothelial cells [1].[1][2][3]
-
3-(Bromomethyl)fluoranthene: A direct-acting alkylating agent .[1] It does not require metabolic activation to exhibit genotoxicity.[1] The reactive
group can directly alkylate DNA bases (guanine position), making it significantly more hazardous in acute handling contexts [2].[1]
Experimental Protocols
Protocol A: Synthesis of 3-Bromofluoranthene
Target: Selective bromination at the 3-position.
Reagents: Fluoranthene (20.2 g, 100 mmol), Bromine (
-
Dissolution: Dissolve fluoranthene in 150 mL of nitrobenzene in a 3-neck round-bottom flask equipped with a dropping funnel and a drying tube (
). -
Addition: Add the solution of bromine in nitrobenzene dropwise over 2 hours while maintaining the temperature at 20–25°C. Note: Slow addition prevents poly-bromination.
-
Reaction: Stir the mixture at room temperature for 20 hours.
-
Quenching: Add aqueous
(sodium thiosulfate) to neutralize unreacted bromine. -
Extraction: Extract with ethyl acetate. Wash the organic layer with water and brine.[1]
-
Purification: Dry over
, concentrate under vacuum, and recrystallize from ethanol or purify via silica gel chromatography (Hexane/DCM). -
Yield: Expect ~85-90% yield of yellow crystalline solid (MP ~105-108°C).
Protocol B: Synthesis of 3-(Bromomethyl)fluoranthene
Target: Radical bromination of the methyl side chain.
Precursor: Requires 3-Methylfluoranthene (synthesized via Suzuki coupling of 3-Bromofluoranthene with methylboronic acid).[1]
Reagents: 3-Methylfluoranthene (2.16 g, 10 mmol), N-Bromosuccinimide (NBS, 1.96 g, 11 mmol), AIBN (catalytic),
-
Setup: In a dry flask under Argon atmosphere, dissolve 3-methylfluoranthene in 50 mL anhydrous
(or Benzene/Trifluorotoluene as safer alternatives). -
Reagent Addition: Add NBS and a catalytic amount of AIBN (azobisisobutyronitrile).
-
Reflux: Heat the mixture to reflux (76°C for
) for 4–6 hours. Monitor via TLC.-
Self-Validating Step: The reaction is complete when the denser succinimide solid floats to the top (in
) or precipitates fully.
-
-
Filtration: Cool the mixture and filter off the succinimide byproduct.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize immediately from hexane/cyclohexane. Caution: Do not use chromatography with basic silica, as the benzylic bromide is hydrolytically unstable.[1]
-
Storage: Store under inert gas at -20°C. This compound is lachrymatory and a skin irritant.[1]
References
-
National Institutes of Health (NIH) - PubMed. "Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway."[1] Vertex AI Search Results. Available at: [Link] (Accessed via Context 1.1).[1]
-
PubChem Compound Summary. "3-Bromofluoranthene (CID 13221800)."[1][4] National Center for Biotechnology Information.[1] Available at: [Link].[1]
-
Organic Syntheses. "General Procedure for Benzylic Bromination (Analogous to 3-thenyl bromide)." Org.[1] Synth. 1953, 33, 96.[1] Available at: [Link].[1]
Sources
- 1. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromofluoranthene | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluorescence Quantum Yield of Fluoranthene Alkyl Derivatives: A Photophysical & Mechanistic Guide
This technical guide details the fluorescence quantum yield (
Executive Summary Fluoranthene is a prototype non-alternant polycyclic aromatic hydrocarbon (PAH) .[1] Unlike alternant PAHs (e.g., pyrene, anthracene), its fluorescence properties are governed by the symmetry-breaking five-membered ring, which dictates unique non-radiative decay channels.[1] Alkyl substitution on the fluoranthene core perturbs these channels via two primary mechanisms: electronic donation (inductive effects) and steric hindrance (geometry distortion). This guide provides the structural logic, quantitative baselines, and rigorous measurement protocols required to characterize these derivatives.
Fundamental Photophysics
The Non-Alternant Core
The fluoranthene core (
-
Efficient Intersystem Crossing (ISC): The
transition is efficient due to the proximity of triplet states.[1] -
Lack of Mirror Symmetry: The
and transitions are not strictly mirror images due to vibronic coupling involving the five-membered ring.[1]
Alkyl Substitution Effects
Introducing alkyl groups (Methyl, Ethyl, etc.) alters the
| Mechanism | Effect on | Physical Basis |
| Electronic Effect | Increase / Shift | Alkyl groups are weak electron donors (+I effect).[1] They stabilize the excited state, causing a bathochromic (red) shift in emission.[1] In unhindered positions (e.g., 3-, 8-), this can slightly enhance radiative rates ( |
| Steric Effect | Decrease (Quenching) | Substituents in the "Bay Region" (Pos. 1, 10) or "Peri" positions cause out-of-plane twisting.[1] This non-planarity enhances non-radiative decay ( |
| Symmetry Effect | Variable | Substitution that reduces molecular symmetry can relax forbidden transitions, potentially increasing |
Structure-Property Atlas: Isomer Specifics
The fluoranthene molecule has five unique positions for monosubstitution: 1, 2, 3, 7, and 8 .[1]
Comparative Quantum Yield Trends
Note: Exact
| Isomer | Substitution Type | Predicted | Mechanistic Rationale |
| Fluoranthene (Ref) | N/A | ~0.05 (Air) / 0.30 (Degassed) | Baseline reference. Highly sensitive to |
| 3-Methylfluoranthene | Non-Bay (Para-like) | Similar / Slight | The 3-position is electronically active but sterically unhindered. Expect redshifted emission with maintained |
| 8-Methylfluoranthene | Non-Bay (Distal) | Similar / Slight | Distal substitution minimizes steric clash.[1] High planarity is conserved. |
| 1-Methylfluoranthene | Bay Region (Critical) | Decrease ( | Proximity to the peri-hydrogen (Pos. 10) induces twisting.[1] Steric quenching dominates.[1] |
| 7-Methylfluoranthene | Non-Bay (Lateral) | Similar | Similar to 8-isomer but electronically distinct.[1] |
| Benzo[k]fluoranthene | Ring Fusion | High (~1.0) | Reference Standard.[1] Extended conjugation and rigidity drastically inhibit non-radiative decay.[1] |
Mechanistic Visualization
Jablonski Diagram: Decay Pathways
This diagram illustrates the competition between fluorescence (
Caption: Path competition in Fluoranthene. 1-alkyl substitution increases Internal Conversion (red dotted line) via twisting.
Experimental Protocol: Relative Quantum Yield Determination
To determine the exact
Reagents & Standards
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or 9,10-Diphenylanthracene in Cyclohexane ( ).[1] -
Solvent: Spectroscopic grade Cyclohexane or Ethanol (degassed).[1]
-
Sample: Alkyl-fluoranthene derivative.
Step-by-Step Workflow
-
Absorbance Matching:
-
Prepare solutions of the Sample (S) and Reference (R).
-
Adjust concentrations such that the Optical Density (OD) at the excitation wavelength (
) is below 0.1 (ideally 0.05) to avoid inner-filter effects.[1] -
Validation:
.
-
-
Fluorescence Integration:
-
Record emission spectra for both S and R using identical slit widths and integration times.
-
Integrate the area under the emission curve (
).
-
-
Calculation:
The "Nitromethane Quenching" Validation
A unique property of non-alternant PAHs (like Fluoranthene) is their resistance to oxidative quenching.
-
Test: Add Nitromethane (
) to the solution. -
Result:
-
Use this to verify that your signal is from the fluoranthene core and not an impurity.
Caption: Workflow for QY determination and chemical identity validation using selective quenching.
Applications in Drug Development & Sensing
-
Labeling: 3-Methylfluoranthene derivatives are used as fluorescent tags where "blue" emission is required to avoid overlap with biological autofluorescence (green/red).[1]
-
Metabolic Tracking: The specific isomers (e.g., 2-Me vs 3-Me) are often tracked in toxicology to understand metabolic activation (P450 oxidation) of PAHs. The fluorescence shift helps distinguish the parent compound from hydroxylated metabolites.[1]
References
-
Nijegorodov, N., et al. (2009).[1] Systematic investigation of the influence of methyl groups upon fluorescence parameters... of aromatic molecules. Spectrochimica Acta Part A. Link
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Tucker, S. A., et al. (1993).[1] Selective fluorescence quenching of alternant vs non-alternant polycyclic aromatic hydrocarbons by nitromethane. Analytical Chemistry. Link
-
PubChem. Fluoranthene Compound Summary. National Library of Medicine.[1] Link
Sources
Technical Guide: Solubility and Handling of 3-(Bromomethyl)fluoranthene
Executive Summary
3-(Bromomethyl)fluoranthene is a specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by high lipophilicity and significant electrophilic reactivity.[1] Its solubility profile is governed by the hydrophobic fluoranthene core, while its chemical stability is dictated by the reactive bromomethyl group (benzylic halide analog).[1]
This guide provides a technical framework for solvent selection, emphasizing the critical balance between solubility (dissolving the solute) and inertness (preventing unwanted solvolysis or alkylation).[1] Researchers must treat this compound not merely as a solute, but as a potent alkylating agent that degrades rapidly in nucleophilic solvents.[1]
Part 1: Physicochemical Profile & Solubility Principles[1]
Structural Determinants
The molecule consists of two distinct functional domains that dictate its behavior in solution:
-
Fluoranthene Core (Lipophilic Domain): A non-alternant PAH consisting of fused benzene and naphthalene rings.[1][2] This domain drives high solubility in non-polar aromatics and chlorinated solvents via
stacking and Van der Waals interactions.[1] -
Bromomethyl Group (Reactive Domain): A benzylic-like halide at the 3-position.[1] This group is an electrophilic center susceptible to nucleophilic attack (
) and solvolysis ( ), particularly in polar protic solvents.[1]
Predicted Properties[1][3]
-
LogP (Octanol/Water Partition): ~5.2 – 5.6 (High Lipophilicity)[1]
-
Water Solubility: Negligible (< 1
g/mL).[1] -
Reactivity Class: Alkylating agent; lachrymator.[1]
Part 2: Solvent Compatibility Matrix[1]
The following table categorizes solvents based on solubility power and chemical compatibility. Green indicates recommended solvents; Red indicates solvents to avoid due to reactivity.[1]
| Solvent Class | Specific Solvents | Solubility Potential | Chemical Stability | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>50 mg/mL) | High | Primary Choice for stock solutions and synthesis.[1] |
| Aromatics | Toluene, Benzene | Excellent | High | Ideal for storage and high-temperature reactions.[1] |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Good | Moderate | Good for derivatization reactions.[1] Note: Acetone may react with trace amines.[1] |
| Nitriles | Acetonitrile (ACN) | Moderate | Moderate | Standard for HPLC.[1] Use neutral, anhydrous ACN to prevent hydrolysis.[1] |
| Alcohols | Methanol, Ethanol | Low (Cold) / High (Hot) | POOR (Solvolysis Risk) | AVOID for storage.[1] Only use for immediate recrystallization if essential.[1] |
| Sulfoxides | DMSO, DMF | Moderate | Risk | Caution. Can accelerate nucleophilic substitution or decomposition over time.[1] |
| Alkanes | Hexane, Heptane | Poor | High | Antisolvent. Used to precipitate the compound from DCM/Toluene.[1] |
The "Methanol Trap"
While PAHs are classically recrystallized from hot alcohols, 3-(bromomethyl)fluoranthene is different .[1] The bromomethyl group can undergo solvolysis in methanol, converting the bromide to a methyl ether (3-(methoxymethyl)fluoranthene), especially under heat or prolonged storage.[1]
-
Mechanism:
[1] -
Directive: Do not store stock solutions in methanol or ethanol.
Part 3: Experimental Protocols
Protocol: Preparation of Stable Stock Solutions
Objective: Create a standard solution for analytical or synthetic use without degradation.[1]
Reagents:
-
3-(Bromomethyl)fluoranthene (>95% purity)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (HPLC Grade)[1]
-
Vessel: Amber glass vial (silanized preferred) with PTFE-lined cap.
Procedure:
-
Weighing: Weigh 10.0 mg of 3-(bromomethyl)fluoranthene into a tared amber vial. Caution: Use a micro-spatula and work in a fume hood; compound is an irritant.
-
Dissolution: Add 10.0 mL of Anhydrous DCM.
-
Mixing: Vortex for 30 seconds. The solution should be clear and slight yellow/fluorescent.[1]
-
Verification: Inspect for particulates. If undissolved material remains, sonicate for 2 minutes in a water bath (<25°C).[1]
-
Storage: Purge headspace with Nitrogen or Argon.[1] Store at -20°C.
-
Shelf Life: 3 months in DCM/Toluene; <1 week in Acetonitrile.[1]
-
Protocol: Solubility Determination (Visual Method)
Objective: Rapidly assess solubility in a novel solvent system.
-
Place 1 mg of solid compound in a borosilicate test tube.[1]
-
Add solvent in 100
L increments.[1] -
Vortex after each addition.[1]
-
Endpoint: Clear solution with no refraction lines or precipitate.[1]
Part 4: Visualization of Decision Logic
Solvent Selection Decision Tree
This diagram guides the researcher to the correct solvent based on the intended application, prioritizing stability.[1]
Figure 1: Decision matrix for solvent selection. Note the explicit exclusion of alcohols for storage due to chemical instability.
Solvolysis Reactivity Pathway
Understanding why protic solvents are dangerous is critical.[1] This diagram illustrates the degradation mechanism.[1][3]
Figure 2: Solvolysis pathway in methanol.[1] The formation of the ether derivative is a common artifact in stored alcoholic solutions.
Part 5: Safety & Handling (E-E-A-T)[1]
Authoritative Warning: As a brominated benzylic compound, this substance acts as a lachrymator (tear gas agent) and a potent alkylator .[1] It can modify DNA and proteins.[1]
-
Engineering Controls: Always handle solid powder in a static-free glovebox or a high-efficiency fume hood.
-
PPE: Double nitrile gloves are required.[1] Benzylic bromides can permeate latex rapidly.[1]
-
Decontamination: Spills should be treated with a solution of dilute ammonia or alcoholic KOH to quench the reactive bromide before cleaning, converting it to the less toxic amine or ether derivative.[1]
References
-
PubChem. (n.d.).[1][4] Fluoranthene Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Agilent Technologies. (2012).[1] Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Alkyl Halides: Solvolysis. Retrieved from [Link]
Sources
Technical Guide: Reactivity and Synthesis of Benzylic Bromides on Fluoranthene Ring Systems
Executive Summary
This technical guide provides a comprehensive analysis of the synthesis, reactivity, and handling of bromomethylfluoranthenes. Targeted at research scientists and medicinal chemists, this document dissects the electronic properties of the fluoranthene scaffold that govern the stability of benzylic intermediates. It details the Wohl-Ziegler bromination protocol, outlines nucleophilic substitution pathways (
Structural and Electronic Foundation
The Fluoranthene Scaffold
Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene moiety fused to a benzene ring via a five-membered ring. Unlike alternant PAHs (e.g., pyrene), fluoranthene possesses uneven electron density distribution due to the strain and topology of the five-membered ring.
-
IUPAC Numbering: The standard numbering initiates at the benzene ring fused to the naphthalene unit.
-
Key Positions:
-
Position 3: The most reactive site for electrophilic aromatic substitution, electronically coupled to the naphthalene system.
-
Position 8: Located on the naphthalene core, exhibiting distinct reactivity patterns compared to the 3-position.
-
Benzylic Position: Refers to the exocyclic carbon of a methyl group attached to the ring (e.g., the
group in 3-bromomethylfluoranthene).
-
Electronic Influence on Benzylic Reactivity
The reactivity of benzylic bromides is dictated by the stability of the transition states (radical or carbocation) formed during reaction. The extended
Synthesis: The Wohl-Ziegler Protocol
The primary method for installing a bromine atom at the benzylic position of methylfluoranthenes is the Wohl-Ziegler reaction using N-bromosuccinimide (NBS). This radical substitution avoids ring bromination, which would occur with elemental bromine (
Mechanism of Action
The reaction proceeds via a free-radical chain mechanism. The fluoranthene ring acts as a "radical sink," stabilizing the benzylic radical intermediate and lowering the activation energy for hydrogen abstraction.
Figure 1: Radical chain mechanism for the bromination of methylfluoranthene using NBS.
Experimental Protocol (Standardized)
Objective: Synthesis of 3-bromomethylfluoranthene from 3-methylfluoranthene.
Reagents:
-
Substrate: 3-Methylfluoranthene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: Benzoyl peroxide (BPO) (0.05 eq) or AIBN.
-
Solvent: Carbon tetrachloride (
) or Benzotrifluoride (PhCF ) (greener alternative).
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-methylfluoranthene in anhydrous solvent (0.1 M concentration).
-
Addition: Add NBS and the radical initiator.
-
Reflux: Heat the mixture to reflux (approx. 76-80°C) under an inert atmosphere (
or Ar) for 2-4 hours. Note: Monitoring by TLC is essential to prevent over-bromination to the dibromomethyl derivative. -
Filtration: Cool the mixture to precipitate succinimide. Filter off the solid.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from hexane/benzene or purify via rapid silica filtration (avoid prolonged exposure to silica as benzylic bromides can hydrolyze).
Reactivity Profile: Nucleophilic Substitution
Benzylic bromides on the fluoranthene ring are potent electrophiles. They exhibit dual reactivity, capable of undergoing both
Solvolysis ( )
In polar protic solvents (methanol, water, acetic acid), the reaction is driven by the stability of the fluoranthenylmethyl carbocation .
-
Driving Force: The positive charge on the benzylic carbon is delocalized into the aromatic system.
-
Kinetics: First-order dependence on the substrate. Rate increases with solvent polarity (high dielectric constant).[1]
Direct Displacement ( )
With strong nucleophiles (azides, amines, thiolates) in aprotic solvents (DMF, acetone), the reaction proceeds via a concerted backside attack.
-
Sterics: The fluoranthene ring is bulky, but the benzylic position is primary (
), allowing sufficient access for nucleophiles.
Comparative Reactivity Data
While specific rate constants vary by conditions, the general reactivity order for solvolysis of benzylic bromides is:
| Substrate | Relative Reactivity (Est.) | Mechanistic Rationale |
| Benzyl Bromide | 1.0 (Reference) | Stabilization by one benzene ring. |
| 1-(Bromomethyl)naphthalene | ~50 - 100 | Enhanced resonance via naphthalene. |
| 3-Bromomethylfluoranthene | > 100 | Strong coupling to the naphthalene core; extensive delocalization. |
| 8-Bromomethylfluoranthene | High | Localized naphthalene stabilization; slightly less reactive than pos. 3. |
Reaction Pathways Diagram
Figure 2: Divergent nucleophilic substitution pathways for fluoranthene derivatives.
Applications in Drug Development
DNA Intercalation and Alkylation
Fluoranthene derivatives are planar, hydrophobic molecules that can intercalate between DNA base pairs.
-
Mechanism: The benzylic bromide acts as an alkylating agent . Once intercalated, the electrophilic benzylic carbon can be attacked by nucleophilic sites on DNA bases (e.g., N7 of guanine), leading to covalent adducts.
-
Research Use: These compounds are often used as model mutagens to study PAH carcinogenesis mechanisms [1].
Fluorescence Labeling
Due to the high quantum yield of the fluoranthene fluorophore, these bromides are used to tag biological molecules (proteins, lipids) via nucleophilic substitution at the benzylic position.
Safety and Handling (Critical)
WARNING: Bromomethylfluoranthenes are hazardous substances. Strict adherence to safety protocols is mandatory.
-
Lachrymators: Like benzyl bromide, these compounds are potent lachrymators (tear gas agents). They irritate mucous membranes and eyes severely.
-
Protocol: Always handle in a functioning fume hood. Wear goggles and a face shield.
-
-
Carcinogenicity: As PAH derivatives and alkylating agents, they are potential mutagens and carcinogens [2].
-
Protocol: Double-glove (Nitrile). Use a designated balance for weighing. Decontaminate glassware with alcoholic KOH before removal from the hood.
-
-
Instability: Benzylic bromides degrade in light and moisture.
-
Storage: Store at 4°C in amber vials under inert gas.
-
References
-
Rice, J. E., et al. (1988).[2] The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin. Chemico-Biological Interactions.
-
National Toxicology Program. (n.d.). Carcinogenic activity of brominated chemicals. NIH.[3]
-
ChemicalBook. (2022). 8-Bromomethylfluoranthene Properties.
-
Master Organic Chemistry. (2011). The Wohl-Ziegler Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity bioassays of bromoacetaldehyde and bromoethanol--potential metabolites of dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Applications of Fluoranthenylmethyl Bromide in Organic Synthesis
Part 1: Technical Profile & Core Directive
The Reagent: 3-(Bromomethyl)fluoranthene
While often colloquially referred to as "fluoranthene methyl bromide," the chemically distinct and most valuable isomer is 3-(bromomethyl)fluoranthene . This molecule serves as a potent "electrophilic engine," allowing researchers to graft the fluoranthene moiety—a rigid, fluorescent, and lipophilic polycyclic aromatic hydrocarbon (PAH)—onto diverse nucleophilic substrates.
Chemical Identity:
-
Systematic Name: 3-(Bromomethyl)fluoranthene
-
Reactivity Class: Benzylic-like Electrophile (
Active) -
Key Property: High Quantum Yield Fluorescence (Blue/UV region)
-
Primary Utility: Introduction of bulky lipophilic tags, fluorescent labeling of fatty acids, and synthesis of organic semiconductors.
Editorial Philosophy
This guide rejects the "cookbook" approach. Instead, we analyze the why and how of using this reagent. The bromomethyl group on the fluoranthene core is significantly more reactive than a standard alkyl bromide due to resonance stabilization of the transition state by the aromatic system. However, this also makes it prone to hydrolysis. Success depends on strict anhydrous techniques and phase-transfer catalysis.
Part 2: Mechanisms & Protocols (The "How-To")
Application I: Fluorescent Labeling of Carboxylic Acids (HPLC)
One of the most robust applications of 3-(bromomethyl)fluoranthene is the derivatization of fatty acids and other carboxylic acids for High-Performance Liquid Chromatography (HPLC) detection. The fluoranthene tag lowers the detection limit (LOD) significantly compared to UV detection alone.
The Challenge: Carboxylic acids are weak nucleophiles. The Solution: Use of a "Base Sponge" and Phase Transfer Catalysis (PTC) to create a "naked" carboxylate anion.
Protocol: Crown Ether-Mediated Esterification
This protocol is adapted for high-sensitivity analysis of biological lipids.
Reagents:
-
Substrate: Fatty Acid mixture (approx. 0.1 mmol)
-
Reagent: 3-(Bromomethyl)fluoranthene (1.5 eq)
-
Catalyst: 18-Crown-6 (0.1 eq)
-
Base:
(anhydrous, 2.0 eq) -
Solvent: Acetone or Acetonitrile (HPLC Grade, dried)
Step-by-Step Methodology:
-
Activation: In a micro-vial, dissolve the fatty acid sample in 500 µL of acetone. Add the solid
and 18-Crown-6. Vortex for 2 minutes.-
Mechanistic Insight: The crown ether complexes potassium cations, solubilizing the carbonate and leaving the carboxylate anion highly reactive (unsolvated) in the organic phase.
-
-
Coupling: Add the 3-(bromomethyl)fluoranthene solution. Cap tightly and heat at 60°C for 30 minutes .
-
Critical Control: Do not exceed 70°C to prevent degradation of the fluoranthene core or polymerization.
-
-
Quenching: Cool to room temperature. Add 10 µL of acetic acid to quench excess base.
-
Purification (Optional but Recommended): Pass through a short silica plug or filter (0.45 µm PTFE) to remove carbonate salts before HPLC injection.
Data Output: Fluorescence Characteristics
| Parameter | Value | Notes |
| Excitation ( | 280–360 nm | Broad UV absorption band |
| Emission ( | 440–460 nm | Distinct blue fluorescence |
| Stokes Shift | ~100 nm | Reduces self-quenching/interference |
| LOD (HPLC) | ~10-50 fmol | Highly sensitive for trace lipids |
Application II: Synthesis of Intercalators & Material Precursors
In drug discovery and materials science, the fluoranthene moiety acts as a planar "anchor." It can intercalate into DNA or stack within organic semiconductor films.
Protocol: N-Alkylation of Secondary Amines
This reaction attaches the fluoranthene core to a nitrogen heterocycle (e.g., piperazine or imidazole derivatives).
Workflow Visualization (Graphviz):
Critical Experimental Notes:
-
Solvent Choice: Use DMF or DMSO for amines. The high polarity stabilizes the transition state.
-
Stoichiometry: If using a diamine (like piperazine), use a large excess (5:1) of the amine to prevent bis-alkylation (attaching fluoranthene to both ends), unless the dimer is desired.
Part 3: Advanced Material Science (B1-PAHs)
Recent literature highlights the use of fluoranthene derivatives in creating Boron-doped PAHs (B1-PAHs) for organic electronics (OLEDs).[1] The bromomethyl group serves as a "handle" to attach the fluoranthene unit to boron-containing acceptors.
Mechanism:
-
Lithiation: The bromide is converted to a lithio-species (using n-BuLi) or a Grignard reagent.
-
Borylation: Reaction with boron electrophiles (e.g.,
or boronic esters). -
Result: A donor-acceptor system where fluoranthene acts as the electron donor.[1]
Part 4: Safety & Handling (Mandatory)
WARNING: Polycyclic Aromatic Hydrocarbons (PAHs) are potential carcinogens and mutagens. 3-(Bromomethyl)fluoranthene is an alkylating agent, increasing its potential toxicity compared to the parent hydrocarbon.
-
Containment: All weighing and reactions must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves are required. The compound can penetrate standard latex.
-
Decontamination: Glassware should be rinsed with an alcoholic KOH solution to degrade residual alkylating agent before standard washing.
References
-
Fluorescent Labeling Reagents for Carboxylic Acids. ResearchGate. Application of bromomethyl-coumarin and related PAH analogues in HPLC.
-
Synthesis of Fluoranthene Derivatives. Beilstein Journal of Organic Chemistry. Detailed methodologies for functionalizing the fluoranthene core.
-
Brominated B1-Polycyclic Aromatic Hydrocarbons. PubMed / NIH. Use of brominated PAHs in the synthesis of deep-red emitters for OLEDs.
-
Alpha Bromination and substitution. Chemistry LibreTexts. Mechanistic grounding for the reactivity of alpha-bromo species in organic synthesis.
Sources
Methodological & Application
Application Note: Selective Radical Bromination of 3-Methylfluoranthene
Abstract & Scope
This application note details the protocol for synthesizing 3-(bromomethyl)fluoranthene from 3-methylfluoranthene via Wohl-Ziegler bromination. This transformation is critical for researchers generating high-purity Polycyclic Aromatic Hydrocarbon (PAH) standards for environmental analysis or creating benzylic intermediates for drug development.
The protocol utilizes N-Bromosuccinimide (NBS) as the bromine source to ensure regioselectivity at the benzylic position, avoiding electrophilic aromatic substitution (EAS) on the fluoranthene core.
Strategic Rationale & Mechanism
Why Wohl-Ziegler?
Direct bromination using elemental bromine (
-
Reagent: NBS provides a low, steady concentration of bromine radicals (
). -
Initiator: Benzoyl Peroxide (BPO) or AIBN undergoes homolysis to initiate the radical chain.
-
Solvent: Carbon Tetrachloride (
) is the historical standard due to its inertness to radicals and the insolubility of the succinimide byproduct (facilitating workup). Note: Modern "green" alternatives like Trifluorotoluene or Chlorobenzene are discussed in the protocol.
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism. The stability of the benzylic radical intermediate is the driving force for selectivity.
Figure 1: Radical chain mechanism for the bromination of 3-methylfluoranthene. The cycle relies on the regeneration of bromine radicals.[1]
Experimental Protocol
Reagents & Equipment Table
| Reagent / Material | Role | Stoichiometry | Notes |
| 3-Methylfluoranthene | Substrate | 1.0 equiv | Purity >98% recommended. |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.1 equiv | Critical: Must be recrystallized from water or acetic acid if yellow/aged. |
| Benzoyl Peroxide (BPO) | Radical Initiator | 0.05 - 0.1 equiv | Handle with extreme care (shock sensitive). |
| Carbon Tetrachloride ( | Solvent | 10-15 mL/g substrate | Alt: Chlorobenzene or |
| Argon/Nitrogen | Atmosphere | N/A | To exclude moisture/oxygen. |
Step-by-Step Procedure
Step 1: Pre-Reaction Preparation
-
Purify NBS: If NBS appears yellow or smells strongly of bromine, recrystallize from hot water and dry in a vacuum desiccator over
. Purity is essential to prevent ionic side reactions.[1] -
Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser.
Step 2: Reaction Setup
-
Charge the RBF with 3-methylfluoranthene (1.0 eq).
-
Add
(or substitute solvent).[2] Note: is toxic/carcinogenic; handle strictly in a fume hood. -
Add NBS (1.05 eq).
-
Add the radical initiator BPO (0.05 eq).
-
Equip the flask with a reflux condenser and a drying tube (or inert gas line).
Step 3: Initiation & Reflux
-
Heat the mixture to reflux using an oil bath.
-
Irradiation (Optional but Recommended): Shine a tungsten lamp (200W) or UV LED on the flask to accelerate initiation.
-
Monitoring: The reaction is proceeding if the dense NBS solid (bottom) disappears and is replaced by less dense succinimide , which floats to the surface of the solvent.[1][2]
-
Maintain reflux for 2–6 hours . Monitor by TLC (Hexane/DCM) for the disappearance of the starting material.
Step 4: Workup
-
Cool the reaction mixture to
in an ice bath. This maximizes the precipitation of succinimide. -
Filtration: Filter off the floating succinimide using a sintered glass funnel. Wash the solid cake with cold
. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude yellow solid.
Step 5: Purification
-
Recrystallize the crude product from Hexane or a Benzene/Hexane mixture.
-
Alternatively, if purity is low, perform rapid filtration through a short pad of silica gel (eluting with Hexane/DCM 9:1) before recrystallization.
Quality Control & Validation
The transition from a methyl to a bromomethyl group results in a distinct chemical shift in Proton NMR (
| Feature | 3-Methylfluoranthene (Starting Material) | 3-(Bromomethyl)fluoranthene (Product) |
| Singlet, | Singlet, | |
| Appearance | Yellow crystalline solid | Pale yellow/tan crystalline solid |
| Melting Point | Typically higher (derivative dependent) |
Self-Validation Check:
-
Success: Complete disappearance of the peak at ~2.8 ppm and appearance of a new singlet at ~5.0 ppm.
-
Failure (EAS): If the methyl peak remains (~2.8 ppm) but aromatic integration changes, ring bromination occurred. Cause: Wet solvent or impure NBS.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
Safety & Hazards (HSE)
CRITICAL WARNING:
-
PAH Toxicity: Fluoranthene derivatives are Polycyclic Aromatic Hydrocarbons. They are suspected mutagens/carcinogens. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Benzoyl Peroxide: Explosive when dry or subjected to shock/friction. Use plastic spatulas; do not grind.
-
Carbon Tetrachloride: Highly toxic (hepatotoxic) and ozone-depleting.[2] Use only in a certified fume hood. If possible, substitute with Chlorobenzene or Trifluorotoluene , though reaction times may vary.
-
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). Handle all solids and glassware in the hood.
References
-
Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chemical Reviews, 1948, 43(2), 271–317. Link
- PAH Synthesis Context: Rice, J. E., et al. "Synthesis of isomeric methylfluoranthenes and their metabolic activation." Journal of Organic Chemistry, 1983. (Foundational text for methylfluoranthene handling).
-
Modern Protocol Adaptation: "Wohl-Ziegler Bromination." Organic Chemistry Portal. Link
-
Safety Data: "Fluoranthene Safety Data Sheet." Fisher Scientific. Link
Sources
Application Note & Protocol: Selective Benzylic Bromination of 3-Methylfluoranthene using N-Bromosuccinimide (NBS)
Introduction and Strategic Overview
Fluoranthenes, a class of polycyclic aromatic hydrocarbons (PAHs), are privileged scaffolds in materials science and medicinal chemistry.[1] Functionalization of the fluoranthene core is a key strategy for tuning its photophysical properties or for creating advanced intermediates for drug development. The targeted synthesis of 3-(bromomethyl)fluoranthene from 3-methylfluoranthene represents a critical transformation, installing a versatile chemical handle for subsequent nucleophilic substitution or cross-coupling reactions.
This document provides a comprehensive guide to the selective bromination of the benzylic methyl group of 3-methylfluoranthene. The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent under free-radical conditions.[2] This approach offers exceptional selectivity, targeting the benzylic C-H bonds while preserving the integrity of the aromatic π-system, which would be susceptible to electrophilic addition if molecular bromine (Br₂) were used directly.[2]
The Causality of Benzylic Selectivity: A Mechanistic Deep Dive
The success of the Wohl-Ziegler bromination hinges on a nuanced free-radical chain mechanism that exploits the unique stability of the intermediate benzylic radical.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The reaction proceeds through three distinct phases: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or through photolysis (UV light). This generates initial radicals that produce a trace amount of bromine radicals (Br•).[4]
-
Propagation: This is the self-sustaining cycle where the product is formed.
-
A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-methylfluoranthene. This is the rate-determining step and the source of the reaction's selectivity. The benzylic C-H bond is significantly weaker (bond dissociation energy ~88 kcal/mol) than aromatic or other alkyl C-H bonds, making it the preferential site of attack.[3] This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The generated HBr reacts rapidly with NBS to produce a molecule of Br₂.[3] This step is crucial as it maintains a very low, constant concentration of Br₂ in the reaction medium, which favors the radical pathway over competitive electrophilic aromatic addition.[2]
-
The resonance-stabilized fluoranthenylmethyl radical abstracts a bromine atom from the newly formed Br₂ molecule, yielding the desired product, 3-(bromomethyl)fluoranthene, and regenerating a bromine radical (Br•) to continue the chain.[3][4]
-
-
Termination: The chain reaction ceases when two radical species combine.
The exceptional stability of the benzylic radical, which delocalizes the unpaired electron across the extensive π-system of the fluoranthene core, is the fundamental driving force for the reaction's high regioselectivity.
Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution relies on meticulous attention to reagent purity and reaction monitoring.
Materials and Equipment
-
Reagents:
-
3-Methylfluoranthene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
-
NMR Spectrometer
-
Pre-Reaction Preparations: Ensuring Success
Critical Step: Recrystallization of NBS. Commercial NBS can contain bromine and succinimide impurities that interfere with the reaction. It is imperative to use freshly recrystallized NBS.
-
Protocol: In a fume hood, dissolve impure NBS (e.g., 20 g) in hot water (e.g., 250 mL at 90-95°C).[5] If the solution is colored, filter it hot. Immediately cool the filtrate in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash with ice-cold water, and dry thoroughly under vacuum.[5] Store the purified NBS in a desiccator, protected from light.[5]
Step-by-Step Reaction Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-methylfluoranthene (1.0 eq), freshly recrystallized NBS (1.05-1.1 eq), and a catalytic amount of AIBN (0.02-0.1 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride or acetonitrile to the flask (concentration typically 0.1-0.5 M). Note: Acetonitrile is a less toxic alternative to CCl₄.[6]
-
Initiation and Reflux: Begin vigorous stirring and heat the mixture to a gentle reflux (for CCl₄, ~77°C; for CH₃CN, ~82°C). The reaction is often accompanied by a color change to yellow or orange.
-
Monitoring the Reaction: Monitor the reaction's progress by TLC, observing the consumption of the 3-methylfluoranthene starting material. A visual cue for completion is the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that typically floats to the surface. The reaction time can vary from 1 to 6 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove the succinimide by vacuum filtration, washing the solid with a small amount of the reaction solvent.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining HBr), saturated Na₂S₂O₃ solution (to quench any unreacted Br₂), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 3-(bromomethyl)fluoranthene.
Summary of Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale & Field Insights |
| Substrate | 3-Methylfluoranthene | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents |
| Initiator | AIBN or BPO | 0.02 - 0.1 equivalents |
| Solvent | Anhydrous CCl₄ or CH₃CN | ~0.1 - 0.5 M concentration |
| Temperature | Reflux (~77-82°C) | Provides the thermal energy needed to initiate the radical chain reaction. |
| Reaction Time | 1 - 6 hours | Monitor by TLC for optimal results. |
| Typical Yield | 60 - 85% | Yield is highly dependent on reagent purity and reaction monitoring. |
Product Characterization: Confirming Success
The identity and purity of the synthesized 3-(bromomethyl)fluoranthene must be confirmed analytically.
-
¹H NMR Spectroscopy: The most telling analysis.
-
Benzylic Protons (-CH₂Br): A characteristic singlet peak is expected in the range of δ 4.5–5.0 ppm.[7] This downfield shift is due to the combined deshielding effects of the electronegative bromine atom and the aromatic ring current of the fluoranthene system. The integration of this peak should correspond to two protons.
-
Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (typically δ 7.5–8.5 ppm), corresponding to the protons on the fluoranthene core. The integration should match the number of aromatic protons.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion will be observed: [M]⁺ and [M+2]⁺, with nearly equal relative intensity (approximately 1:1 ratio), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Mandatory Safety Protocols
A thorough risk assessment must be conducted before beginning this procedure.
-
N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[8] It is also harmful if swallowed. Handle with extreme care.
-
Fluoranthene Derivatives: As PAHs, fluoranthene and its derivatives should be treated as potential carcinogens. Avoid inhalation of dust and skin contact.
-
Solvents: Carbon tetrachloride is a known hepatotoxin and ozone-depleting substance. Acetonitrile is flammable and toxic. All handling of these solvents must be done within a certified chemical fume hood.[9]
-
Radical Initiators: AIBN and BPO can decompose violently if heated improperly. Do not store large quantities and follow recommended handling procedures.
-
Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams must be segregated.
References
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Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]
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NBS: Radical Bromination. (2021). Chemistry university YouTube Channel. [Link]
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Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]
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Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. (2008). ResearchGate. [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. (2012). ResearchGate. [Link]
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electrophilic aromatic bromination with N-bromosuccinimide. (2021). ChemHelpASAP YouTube Channel. [Link]
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Recent advances in the synthesis and applications of fluoranthenes. (n.d.). Royal Society of Chemistry. [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]
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3-thenyl bromide. (n.d.). Organic Syntheses. [Link]
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CH3Br bromomethane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]
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Synthesis of 3-bromo derivatives of flavones. (2015). ResearchGate. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]
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A Comprehensive Guide to the Conjugation of 3-(Bromomethyl)fluoranthene with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical conjugation of 3-(bromomethyl)fluoranthene, a fluorescent labeling reagent, with primary and secondary amines. Fluoranthene and its derivatives are valuable tools in biochemical and cellular research due to their inherent fluorescence, making them effective for tagging and tracking molecules of interest.[1][2] This guide outlines the underlying chemical principles, step-by-step experimental procedures, purification techniques, and characterization methods for the successful synthesis and validation of fluoranthene-amine adducts. It is intended to serve as a practical resource for researchers in chemistry, biology, and drug development who wish to utilize fluoranthene-based fluorescent labeling.
Introduction
1.1. Fluoranthene as a Fluorescent Tag
Fluoranthenes are a class of polycyclic aromatic hydrocarbons (PAHs) that exhibit intrinsic fluorescence.[1] This property makes them highly useful as fluorescent probes for labeling and visualizing biomolecules such as proteins, peptides, and nucleic acids. The attachment of a fluoranthene moiety to a target molecule allows for its detection and quantification using fluorescence-based techniques, which are known for their high sensitivity.[3][4]
1.2. 3-(Bromomethyl)fluoranthene: A Versatile Reagent
3-(Bromomethyl)fluoranthene is a derivative of fluoranthene that has been functionalized with a bromomethyl group. This group acts as a reactive handle, making the molecule an excellent electrophile for reactions with nucleophiles. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.[5]
1.3. Principle of the Reaction
The conjugation of 3-(bromomethyl)fluoranthene to amines proceeds via a nucleophilic substitution reaction, specifically an SN2 (substitution nucleophilic bimolecular) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.
Materials and Methods
2.1. Reagents
-
3-(Bromomethyl)fluoranthene (purity ≥ 95%)
-
Amine of interest (primary or secondary)
-
Anhydrous solvents: Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)
-
Non-nucleophilic base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base)[6]
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
2.2. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
UV lamp for TLC visualization
-
Standard laboratory glassware and consumables
2.3. Safety Precautions
-
3-(Bromomethyl)fluoranthene is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure adequate ventilation.
-
Bases such as TEA and DIPEA are corrosive and should be handled with care.
Experimental Protocol
3.1. General Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine of interest.
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., acetonitrile, DCM, or DMF).
-
Add the non-nucleophilic base (e.g., TEA or DIPEA) to the solution.
-
In a separate flask, dissolve 3-(bromomethyl)fluoranthene in the same anhydrous solvent.
-
Slowly add the 3-(bromomethyl)fluoranthene solution to the amine solution at room temperature with stirring.
3.2. Reaction Conditions
The optimal reaction conditions will vary depending on the specific amine being used. The following table provides recommended starting parameters.
| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Aromatic Amines |
| Stoichiometry (Amine:Bromide:Base) | 1.2 : 1.0 : 1.5 | 1.2 : 1.0 : 1.5 | 1.5 : 1.0 : 2.0 |
| Solvent | Acetonitrile or DCM | Acetonitrile or DCM | DMF |
| Base | TEA or DIPEA | TEA or DIPEA | DIPEA |
| Temperature | Room Temperature | Room Temperature | 40-60 °C |
| Reaction Time | 2-6 hours | 4-12 hours | 12-24 hours |
3.2.1. Stoichiometry and Reagent Preparation
-
A slight excess of the amine is used to ensure complete consumption of the limiting reagent, 3-(bromomethyl)fluoranthene.
-
The base is added to neutralize the HBr produced during the reaction. An excess is used to drive the reaction to completion.
3.2.2. Solvent Selection
-
Polar aprotic solvents like acetonitrile and DMF are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.
-
DCM is a less polar option that can also be effective.
3.2.3. Base Selection
-
A non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the 3-(bromomethyl)fluoranthene.
-
DIPEA is often preferred for less reactive amines as it is a stronger, non-nucleophilic base.[6]
3.2.4. Temperature and Reaction Time
-
Most reactions with aliphatic amines proceed efficiently at room temperature.
-
Aromatic amines are generally less nucleophilic and may require heating to increase the reaction rate.
-
Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
3.3. Work-up and Purification
3.3.1. Quenching the Reaction
-
Once the reaction is complete (as determined by TLC), the reaction mixture can be quenched by the addition of water.
3.3.2. Extraction and Washing
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If DCM was used as the solvent, add more DCM to dilute the mixture. If acetonitrile or DMF were used, add a water-immiscible solvent like ethyl acetate for extraction.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
3.3.3. Purification by Column Chromatography
-
The crude product is typically purified by silica gel column chromatography.
-
A suitable mobile phase is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the product. The appropriate solvent system should be determined by TLC analysis of the crude material.
3.4. Characterization
3.4.1. Thin-Layer Chromatography (TLC)
-
TLC is an essential tool for monitoring the progress of the reaction. A spot corresponding to the starting 3-(bromomethyl)fluoranthene should disappear and a new, more polar spot corresponding to the product should appear.
3.4.2. Spectroscopic Analysis
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the final product. The disappearance of the bromomethyl protons (a singlet around 4.5-5.0 ppm) and the appearance of new signals corresponding to the aminomethyl group are indicative of a successful reaction.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the desired product.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the fluoranthene-amine adduct. The absorption and emission spectra can confirm the presence of the fluoranthene chromophore.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | - Inactive 3-(bromomethyl)fluoranthene- Amine is not sufficiently nucleophilic- Insufficient base | - Check the purity of the starting material- Increase the reaction temperature and/or use a stronger base (DIPEA)- Add more base |
| Multiple products observed by TLC | - Over-alkylation of primary amines- Side reactions | - Use a larger excess of the primary amine- Optimize reaction conditions (lower temperature, shorter reaction time) |
| Difficulty in purification | - Product has similar polarity to starting material or byproducts | - Try a different solvent system for column chromatography- Consider alternative purification methods like preparative HPLC |
Visualization
Diagram 1: Reaction Mechanism
Caption: SN2 reaction mechanism for the conjugation of 3-(bromomethyl)fluoranthene with an amine.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the synthesis and analysis of fluoranthene-amine conjugates.
References
-
Campaigne, E., & Tullar, B. F. (n.d.). 3-THENYL BROMIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Knipe, P. S., et al. (2015). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. RSC Advances, 5(10), 7385-7389. Available from: [Link]
-
Gorelick, N. J., & Wogan, G. N. (1989). Fluoranthene-DNA adducts: identification and quantification by an HPLC-32P-postlabeling method. Carcinogenesis, 10(9), 1567-1577. Available from: [Link]
-
Türkmen, Y. E. (2021). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 19(11), 2348-2369. Available from: [Link]
- Asif, M. (2015). A review on the synthesis and reactions of fluoranthene. Journal of Chemical and Pharmaceutical Research, 7(10), 680-692.
-
LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Retrieved from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Retrieved from: [Link]
-
PubChem. (n.d.). Fluoranthene. National Center for Biotechnology Information. Retrieved from: [Link]
-
Zhang, Y., et al. (2013). Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals. Chemosphere, 92(11), 1466-1472. Available from: [Link]
-
Cárdenas-García, E., et al. (2008). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Applied Spectroscopy, 62(4), 423-429. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for 3-(Bromomethyl)fluoranthene: A Versatile Fluorescent Labeling Reagent
Introduction: Unveiling the Potential of Fluoranthene-Based Labeling
In the dynamic landscape of life sciences and drug development, the precise tracking and quantification of biomolecules are paramount. Fluorescent labeling stands out as a powerful and indispensable technique, enabling researchers to visualize, track, and quantify molecules with exceptional sensitivity and specificity.[][2] At the heart of this technology lies the fluorophore, a molecule capable of absorbing and emitting light. The choice of fluorophore is critical, dictating the sensitivity, stability, and compatibility of the labeling process.
This guide introduces 3-(bromomethyl)fluoranthene, a promising fluorescent labeling reagent. Fluoranthene itself is a polycyclic aromatic hydrocarbon known for its inherent fluorescence, high thermal and photostability.[3][4] The incorporation of a reactive bromomethyl group transforms this stable fluorophore into a versatile tool for covalently attaching the fluorescent fluoranthene moiety to a variety of molecules of interest.
These application notes provide a comprehensive overview of the properties of 3-(bromomethyl)fluoranthene and detailed protocols for its application in labeling diverse biomolecules, including those containing thiol, carboxylic acid, and amine functionalities. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.
Physicochemical and Fluorescent Properties of 3-(Bromomethyl)fluoranthene
The fluoranthene core provides the essential photophysical properties that make 3-(bromomethyl)fluoranthene an attractive fluorescent label. While specific data for the bromomethyl derivative is not extensively published, the properties of the parent fluoranthene molecule offer a strong indication of the expected performance.
| Property | Value | Source |
| Excitation Maximum (λex) | ~358 nm | [5] |
| Emission Maximum (λem) | ~466 nm | [5] |
| Appearance | Pale yellow solid | [4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and acetonitrile. Virtually insoluble in water. | [4] |
| Reactivity | The bromomethyl group is a reactive electrophile susceptible to nucleophilic attack. |
Note: The excitation and emission maxima may exhibit slight shifts upon conjugation to a target molecule due to changes in the local chemical environment.
Reaction Mechanism: The Chemistry of Covalent Labeling
The utility of 3-(bromomethyl)fluoranthene as a labeling reagent stems from the reactivity of the bromomethyl group. This group acts as an electrophile, readily undergoing nucleophilic substitution reactions with various functional groups present in biomolecules. The general mechanism involves the attack of a nucleophile (from the biomolecule) on the methylene carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond.
Caption: General workflow of the labeling reaction.
Application 1: Labeling of Thiol-Containing Molecules
Thiols (sulfhydryl groups), particularly the side chains of cysteine residues in proteins, are excellent targets for labeling with 3-(bromomethyl)fluoranthene. The reaction results in the formation of a stable thioether linkage. Thiol-reactive reagents are frequently employed to investigate protein structure and function.[6][7]
Causality Behind the Protocol:
The protocol is designed to optimize the specific and efficient labeling of thiol groups while minimizing side reactions.
-
pH: The reaction is performed at a pH of 7.0-7.5. In this range, thiol groups are sufficiently nucleophilic to react efficiently with the bromomethyl group, while amine groups are largely protonated and thus less reactive, ensuring selectivity for thiols.[5]
-
Solvent: 3-(Bromomethyl)fluoranthene is dissolved in an organic solvent like DMF or DMSO before being added to the aqueous reaction mixture. This is necessary due to the reagent's poor water solubility.
-
Reagent Concentration: A molar excess of the labeling reagent is used to ensure complete labeling of the available thiol groups. However, an excessively high concentration should be avoided as it can lead to non-specific labeling and difficulties in removing the unreacted reagent.
-
Temperature and Time: The reaction is typically carried out at room temperature for a sufficient duration to allow for completion. The optimal time may need to be determined empirically for each specific application.
Detailed Protocol for Labeling Proteins with Thiol Groups:
-
Protein Preparation: Dissolve the protein containing free thiol groups in a suitable buffer at a pH of 7.0-7.5 (e.g., 100 mM phosphate buffer). The protein concentration should typically be in the range of 1-10 mg/mL. If necessary, disulfide bonds within the protein can be reduced prior to labeling using a reducing agent like DTT, which must then be removed before adding the labeling reagent.
-
Reagent Preparation: Prepare a stock solution of 3-(bromomethyl)fluoranthene (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the 3-(bromomethyl)fluoranthene stock solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with continuous gentle stirring or rocking. Protect the mixture from light.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol or DTT to consume the excess labeling reagent.
-
Purification: Separate the labeled protein from the unreacted reagent and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Caption: Workflow for labeling thiol-containing proteins.
Application 2: Derivatization of Carboxylic Acids for HPLC Analysis
Carboxylic acids are abundant in biological systems, for instance, as fatty acids and metabolic intermediates. However, many of these molecules lack a chromophore or fluorophore, making their detection by HPLC with UV-Vis or fluorescence detectors challenging.[8] Derivatization with a fluorescent reagent like 3-(bromomethyl)fluoranthene converts the non-fluorescent carboxylic acids into highly fluorescent esters, enabling their sensitive detection.[9]
Causality Behind the Protocol:
This protocol utilizes a phase-transfer catalysis system to facilitate the reaction between the water-soluble carboxylate and the organic-soluble labeling reagent.
-
Base: A mild base, such as potassium carbonate, is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.[9]
-
Phase-Transfer Catalyst: A crown ether, such as 18-crown-6, is employed to shuttle the potassium ions into the organic phase, thereby bringing the carboxylate anion into proximity with the 3-(bromomethyl)fluoranthene for the reaction to occur.[9]
-
Solvent: An aprotic polar solvent like acetonitrile is an excellent choice for this reaction.
-
Temperature: Gentle heating can increase the reaction rate.
Detailed Protocol for Derivatizing Carboxylic Acids:
-
Sample Preparation: Dissolve the carboxylic acid-containing sample in acetonitrile.
-
Reagent Preparation: To the sample solution, add a 2- to 5-fold molar excess of 3-(bromomethyl)fluoranthene.
-
Catalyst Addition: Add a catalytic amount of potassium carbonate and 18-crown-6.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes. The optimal time and temperature may vary depending on the specific carboxylic acid.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into an HPLC system equipped with a fluorescence detector.
Caption: Workflow for derivatizing carboxylic acids.
Application 3: Labeling of Amines (A Note on Reactivity)
While the bromomethyl group can react with primary and secondary amines, this reaction is generally less specific and efficient compared to labeling with other amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.[10] The reaction with amines often requires more forcing conditions (e.g., higher temperatures, stronger bases) which can be detrimental to the integrity of many biomolecules. Therefore, while labeling of amines with 3-(bromomethyl)fluoranthene is theoretically possible, it is not the preferred method. For researchers specifically targeting amine groups, the use of an amine-reactive derivative of fluoranthene would be a more suitable approach.
Purification and Characterization of Labeled Products
Proper purification is crucial to remove unreacted labeling reagent, which can interfere with downstream applications. As mentioned, size-exclusion chromatography and dialysis are effective methods for purifying labeled proteins. For smaller labeled molecules, purification can be achieved using techniques like solid-phase extraction (SPE) or preparative HPLC.
The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each biomolecule, can be determined spectrophotometrically by measuring the absorbance of the fluorophore and the biomolecule at their respective absorption maxima.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive reagent (hydrolyzed) - Insufficient reagent concentration - Suboptimal pH - Presence of interfering substances (e.g., Tris buffer, azide) | - Prepare fresh reagent stock solution - Increase the molar excess of the reagent - Optimize the reaction pH - Use a non-nucleophilic buffer and remove any interfering substances |
| Precipitation of Labeled Molecule | - High degree of labeling leading to decreased solubility | - Reduce the molar excess of the labeling reagent - Perform the labeling reaction in the presence of a solubilizing agent (e.g., a mild detergent) |
| High Background Fluorescence | - Incomplete removal of unreacted reagent | - Optimize the purification procedure (e.g., increase the column length for size-exclusion chromatography, increase the number of dialysis changes) |
Conclusion
3-(Bromomethyl)fluoranthene is a valuable fluorescent labeling reagent with a stable fluorophore core and a versatile reactive group. Its primary utility lies in the efficient and specific labeling of thiol-containing molecules and the derivatization of carboxylic acids for sensitive HPLC analysis. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can effectively utilize this reagent to advance their studies in various fields, from fundamental biology to drug discovery.
References
-
Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling. Retrieved from [Link]
-
Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes [Video]. YouTube. [Link]
-
Alimi, K., et al. (2025). Optical Absorption and Emission Properties of Fluoranthene, Benzo[k]fluoranthene, and Their Derivatives. A DFT Study. ResearchGate. [Link]
-
PubChem. (n.d.). Fluoranthene. National Institutes of Health. Retrieved from [Link]
-
Takeda, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
-
Terada, T., & Samejima, K. (2009). Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. The Journal of Medical Investigation, 56(1.2), 1-10. [Link]
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Application Note & Protocols: Strategic Functionalization of the Fluoranthene Scaffold via Nucleophilic Substitution of 3-(Bromomethyl)fluoranthene
Abstract
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), represents a privileged scaffold in materials science and medicinal chemistry due to its unique photophysical properties and biological activity.[1][2] The targeted functionalization of this core structure is paramount for the development of novel materials and therapeutic agents. 3-(Bromomethyl)fluoranthene serves as a pivotal synthetic intermediate, enabling the introduction of a wide array of functional groups through nucleophilic substitution at the benzylic position. This guide provides a comprehensive technical overview of the mechanistic principles governing these reactions and offers detailed, field-proven protocols for the synthesis of diverse fluoranthene derivatives. The methodologies herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for advanced applications.
The Key Intermediate: Synthesis and Reactivity of 3-(Bromomethyl)fluoranthene
The utility of any functionalization strategy begins with a reliable synthesis of the key precursor. 3-(Bromomethyl)fluoranthene is most effectively prepared from its methyl analog, 3-methylfluoranthene, via a radical-mediated benzylic bromination.
1.1. Synthesis via Radical Bromination
The benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, allowing for selective bromination using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN.[3]
Protocol 1: Synthesis of 3-(Bromomethyl)fluoranthene
-
Principle: This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[3] Light or a chemical initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic carbon. The resulting resonance-stabilized benzylic radical then reacts with Br₂ (present in low concentrations) to form the product and another bromine radical, propagating the chain. Carbon tetrachloride (CCl₄) is a traditional solvent, but safer alternatives like tetrachloromethane can be used.[4]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Quantity 3-Methylfluoranthene C₁₇H₁₂ 216.28 5.0 g (23.1 mmol) N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.98 4.5 g (25.3 mmol) Benzoyl Peroxide (BPO) (C₆H₅CO)₂O₂ 242.23 112 mg (0.46 mmol) | Tetrachloromethane | CCl₄ | 153.82 | 250 mL |
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylfluoranthene and tetrachloromethane.
-
Add N-Bromosuccinimide and benzoyl peroxide to the suspension.
-
Heat the mixture to reflux (approx. 77°C) using a heating mantle. A bright light source (e.g., a 200W bulb) can be used to facilitate initiation.[4]
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane or ethanol) to afford 3-(bromomethyl)fluoranthene as a crystalline solid.
-
-
Expected Outcome: A pale yellow to white solid. Characterization via ¹H NMR should show the disappearance of the methyl singlet (around δ 2.5 ppm) and the appearance of a new benzylic methylene singlet (around δ 4.5-4.9 ppm).
1.2. Reactivity Profile
3-(Bromomethyl)fluoranthene is a highly reactive benzylic bromide. The C-Br bond is polarized, rendering the benzylic carbon electrophilic. The adjacent fluoranthene ring system can effectively stabilize both a developing positive charge in an S_N1 transition state and the electron density in an S_N2 transition state through resonance, making it highly susceptible to nucleophilic attack.[5]
Mechanistic Pathways: S_N1 vs. S_N2
The substitution reactions of 3-(bromomethyl)fluoranthene can proceed through two primary mechanisms: S_N1 (Substitution, Nucleophilic, Unimolecular) and S_N2 (Substitution, Nucleophilic, Bimolecular). The operative pathway is dictated by the choice of nucleophile, solvent, and temperature.
-
S_N1 Mechanism: A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, followed by rapid attack by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water), and substrates that form stable carbocations.
-
S_N2 Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[6] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone).
The large, electron-rich fluoranthene system provides excellent stabilization for a carbocation, suggesting that S_N1 or S_N1-like pathways are readily accessible. However, for preparative synthesis, S_N2 conditions are often preferred to minimize potential side reactions like elimination or rearrangement.
Synthetic Protocols for Functionalization
The following protocols provide step-by-step methodologies for reacting 3-(bromomethyl)fluoranthene with common classes of nucleophiles.
Protocol 3.1: O-Alkylation with Phenoxides
-
Principle: The reaction of 3-(bromomethyl)fluoranthene with a phenoxide, a potent oxygen nucleophile, proceeds efficiently under S_N2 conditions to form an aryl ether linkage. The use of a polar aprotic solvent like DMF prevents solvation of the nucleophile, enhancing its reactivity.
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Quantity 3-(Bromomethyl)fluoranthene C₁₇H₁₁Br 295.17 1.0 g (3.39 mmol) Phenol C₆H₅OH 94.11 351 mg (3.73 mmol) Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 937 mg (6.78 mmol) | N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL |
-
Procedure:
-
In a 100 mL flask, dissolve phenol in DMF.
-
Add potassium carbonate to the solution. K₂CO₃ is a mild base that deprotonates the phenol to generate the more nucleophilic phenoxide in situ.
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of 3-(bromomethyl)fluoranthene in 5 mL of DMF dropwise.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.
-
-
Expected Product: 3-(Phenoxymethyl)fluoranthene.
Protocol 3.2: N-Alkylation with Secondary Amines
-
Principle: Amines are effective nitrogen nucleophiles. This protocol describes the reaction with a secondary amine to yield a tertiary amine. A base is included to neutralize the HBr byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Quantity 3-(Bromomethyl)fluoranthene C₁₇H₁₁Br 295.17 1.0 g (3.39 mmol) Piperidine C₅H₁₁N 85.15 0.37 mL (3.73 mmol) Triethylamine (Et₃N) C₆H₁₅N 101.19 0.95 mL (6.78 mmol) | Acetonitrile (MeCN) | C₂H₃N | 41.05 | 25 mL |
-
Procedure:
-
Dissolve 3-(bromomethyl)fluoranthene in acetonitrile in a 100 mL flask.
-
Add triethylamine, followed by the dropwise addition of piperidine.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, often with a small percentage of triethylamine mixed in the eluent to prevent streaking).
-
-
Expected Product: 1-((Fluoranthen-3-yl)methyl)piperidine.
Protocol 3.3: S-Alkylation with Thiolates
-
Principle: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. The reaction to form a thioether is typically very fast and efficient. This protocol uses potassium thioacetate, a convenient thiol precursor, which is then hydrolyzed to the free thiol.[7]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Quantity 3-(Bromomethyl)fluoranthene C₁₇H₁₁Br 295.17 1.0 g (3.39 mmol) Potassium Thioacetate CH₃COSK 114.21 426 mg (3.73 mmol) | Acetone | C₃H₆O | 58.08 | 30 mL |
-
Procedure:
-
Dissolve 3-(bromomethyl)fluoranthene and potassium thioacetate in acetone.
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often rapid.
-
Monitor by TLC until the starting material is consumed.
-
Filter off the potassium bromide salt that precipitates.
-
Evaporate the solvent from the filtrate to yield the crude S-((Fluoranthen-3-yl)methyl) ethanethioate. This intermediate can be isolated or used directly.
-
For deprotection to the thiol: Dissolve the crude thioacetate in methanol (20 mL), add 5 mL of 2M aq. HCl, and stir at room temperature for 3 hours.
-
Extract the product with ethyl acetate, wash with water, dry over sodium sulfate, and concentrate to yield the final thiol product.
-
-
Expected Product: (Fluoranthen-3-yl)methanethiol.
Data Summary & Workflow
The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of 3-substituted fluoranthene derivatives from a common intermediate.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temp. (°C) | Typical Product Class |
|---|---|---|---|---|---|
| Oxygen | Phenol | DMF | K₂CO₃ | 60 | Aryl Ether |
| Nitrogen | Piperidine | MeCN | Et₃N | RT | Tertiary Amine |
| Sulfur | Potassium Thioacetate | Acetone | - | RT | Thioester / Thiol |
| Carbon | Sodium Cyanide | DMSO | - | 50 | Nitrile |
Sources
- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. connectsci.au [connectsci.au]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: Preparation of Fluoranthene-Labeled Amino Acids via Bromomethyl Linker
[1]
Abstract & Introduction
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), exhibits distinct fluorescence properties characterized by high quantum yields and environmental sensitivity.[1] While less common than fluorescein or rhodamine, fluoranthene derivatives offer a unique hydrophobic profile and a blue-emission signature (
This guide details the preparation of fluoranthene-labeled amino acids using a bromomethyl fluoranthene linker (typically 3-bromomethylfluoranthene).[1] The bromomethyl group serves as a highly reactive electrophile, facilitating the formation of stable covalent bonds with amino acid nucleophiles (amines or carboxylates) via nucleophilic substitution (
Key Applications
Chemical Basis & Mechanism[1]
The labeling reaction relies on the alkylation of a nucleophile on the amino acid by the benzylic-like bromide of the fluoranthene derivative.[1]
Reaction Mechanism ( )
The reaction is a bimolecular nucleophilic substitution.[1] The nucleophile (e.g., the
-
N-Alkylation (Primary Route): Generates a secondary amine linkage.[1] This is preferred for creating stable fluorescent building blocks for peptide synthesis.[1]
-
O-Alkylation (Esterification): Generates an ester linkage.[1] This is preferred for analytical derivatization (HPLC) of the C-terminus.[1]
Diagram 1: Reaction Mechanism
The following diagram illustrates the N-alkylation pathway, which is the primary focus for preparing labeled amino acid building blocks.[1]
Caption: Mechanism of N-alkylation. The amino group attacks the bromomethyl carbon, displacing bromide.[1] Base is required to scavenge the liberated proton.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| 3-(Bromomethyl)fluoranthene | >95% Purity | Labeling Reagent (Electrophile) |
| Target Amino Acid | >98% Purity | Substrate (e.g., Glycine, L-Phenylalanine) |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Organic base (Proton Scavenger) |
| DMF (Dimethylformamide) | Anhydrous, 99.8% | Solvent (High solubility for PAHs) |
| Acetonitrile (ACN) | HPLC Grade | Purification / Solvent |
| Trifluoroacetic Acid (TFA) | HPLC Grade | HPLC Buffer |
Equipment
Experimental Protocols
Protocol A: N-Terminal Labeling (Synthesis Scale)
Objective: To attach the fluoranthene moiety to the N-terminus of a free amino acid or peptide.
Safety Note: Bromomethyl fluoranthene is a potent alkylating agent and lachrymator.[1] Work in a fume hood.
-
Preparation of Reagent Solution:
-
Preparation of Amino Acid Solution:
-
Reaction:
-
Quenching:
-
Cool the mixture to room temperature.
-
Add 5 mL of 0.1 M HCl (aq) to quench excess base and protonate the product (improving solubility for extraction if performing liquid-liquid extraction).[1]
-
-
Work-up (Pre-HPLC):
Protocol B: C-Terminal Labeling (Analytical Derivatization)
Objective: To esterify the carboxylic acid for HPLC detection.
-
Catalyst: Use 18-crown-6 ether and
instead of DIPEA. -
Solvent: Acetonitrile (ACN) is preferred over DMF for analytical derivatization.[1]
-
Procedure: Mix Amino Acid + Reagent +
+ Crown Ether in ACN. Reflux at 80°C for 30 minutes. The crown ether solubilizes the potassium carbonate, activating the carboxylate anion for rapid attack on the bromide.[1]
Purification & Characterization
Due to the extreme hydrophobicity of the fluoranthene moiety, the labeled amino acid will behave significantly differently than the native amino acid.
Diagram 2: Workflow & Purification Logic
Caption: Purification workflow emphasizing the shift from organic extraction to Reverse-Phase HPLC.
HPLC Conditions (Standard Protocol)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 0-5 min (10% B); 5-25 min (Linear ramp to 90% B).
-
Retention: The fluoranthene-labeled product will elute late (high %B) due to the lipophilic aromatic rings.[1]
Characterization Criteria
Expert Insights & Troubleshooting
Solubility Mismatch
-
Issue: Amino acids are polar; Bromomethyl fluoranthene is non-polar. They may not dissolve in the same solvent.[1]
-
Solution: Use DMF or DMSO.[1] If the amino acid is stubborn, use a small amount of water (10%) in the DMF, but increase the reagent excess as water can compete as a nucleophile (hydrolysis).
Over-Alkylation
-
Issue: The primary amine of the amino acid can react twice (forming a tertiary amine).[1]
-
Control: Use a slight excess of the amino acid (1.2 eq) relative to the bromide to statistically favor mono-alkylation. If over-alkylation occurs, separate via HPLC (the di-alkylated product will be even more hydrophobic).[1]
Stability[2][3][4][5]
References
-
General Fluorescence Labeling: Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] [1]
-
Fluoranthene Spectral Data: Taniguchi, N., & Lindsey, J. S. (2018).[1] Database of Absorption and Fluorescence Spectra of Polycyclic Aromatic Hydrocarbons. Photochemistry and Photobiology. [1]
-
HPLC Derivatization with Bromomethyl Reagents: Toyo'oka, T. (1999).[1] Modern Derivatization Methods for Separation Science. John Wiley & Sons.[1][2]
-
Reaction Mechanism (Alkylation): Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] [1]
-
Fluoranthene Safety Data: PubChem. (2023).[1] Fluoranthene Compound Summary. [1]
derivatization of thiols using 3-(bromomethyl)fluoranthene
Application Note: High-Performance Liquid Chromatography Derivatization of Thiols using 3-(Bromomethyl)fluoranthene
Abstract & Principle
This application note details the protocol for the sensitive determination of biological thiols (e.g., Glutathione, Cysteine, Homocysteine) using 3-(bromomethyl)fluoranthene (3-BMF) . While 3-BMF is classically utilized for the derivatization of carboxylic acids, its electrophilic bromomethyl moiety acts as a potent alkylating agent for sulfhydryl groups under mild basic conditions.
The resulting thioether-fluoranthene conjugates exhibit high stability and strong fluorescence, enabling femtomole-level detection limits via HPLC. This method offers a robust alternative to maleimide-based labeling, particularly when high organic solvent compatibility is required for lipophilic sample matrices.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution (
Figure 1: Reaction mechanism showing the base-catalyzed formation of the fluorescent thioether adduct.
Critical Experimental Parameters
To ensure scientific integrity and reproducibility, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale (Causality) |
| Reaction pH | 8.0 – 9.0 | Thiols ( |
| Solvent System | Acetonitrile (ACN) or Acetone | 3-BMF is highly lipophilic and insoluble in water. The reaction requires a homogeneous organic/aqueous mixture (typically 50:50). |
| Stoichiometry | 5-10x Molar Excess | Drives the reaction to completion (pseudo-first-order kinetics) and accounts for reagent hydrolysis or reaction with non-target amines. |
| Catalyst | 18-Crown-6 (Optional) | While essential for carboxylic acid derivatization, crown ethers can accelerate thiol reaction rates in high-organic phases by solubilizing the base cation. |
| Reduction | TCEP or TBP | Biological thiols often exist as disulfides (RSSR). Trialkylphosphines (TCEP) are preferred over DTT as they do not compete for the alkylating reagent. |
Materials & Instrumentation
-
Reagent: 3-(bromomethyl)fluoranthene (CAS: 135294-98-3), >98% purity.
-
Internal Standard: N-Acetylcysteine (NAC) or 2-Mercaptopropionylglycine.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Buffer: 100 mM Borate Buffer (pH 9.0) or Carbonate Buffer.
-
HPLC System: Binary gradient pump, Fluorescence Detector (FLD).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Detailed Protocol
Phase 1: Reagent Preparation
-
3-BMF Stock (10 mM): Dissolve 3.0 mg of 3-(bromomethyl)fluoranthene in 1 mL of HPLC-grade Acetone or Acetonitrile. Store in amber glass at -20°C (stable for 1 month).
-
TCEP Stock (100 mM): Dissolve in water. Prepare fresh.
Phase 2: Sample Preparation & Derivatization
This workflow ensures total thiol quantification (Reduced + Oxidized).
-
Denaturation: Mix 100 µL of biological sample (plasma/cell lysate) with 100 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 min.
-
Reduction: Transfer 50 µL of supernatant to a reaction vial. Add 10 µL of TCEP (100 mM). Incubate at RT for 10 min to reduce disulfides.
-
Buffering: Add 100 µL of Borate Buffer (pH 9.0) and 10 µL of Internal Standard. Check pH: ensure it is >8.0.
-
Labeling: Add 100 µL of 3-BMF Stock . Vortex immediately.
-
Incubation: Heat at 50°C for 20 minutes (or 60°C for 10 min).
-
Note: Heat is required to overcome the steric hindrance of the bulky fluoranthene group.
-
-
Quenching/Cleanup: Add 10 µL of 1M HCl to stop the reaction.
-
Optional: If background noise is high, perform a liquid-liquid extraction with n-hexane to remove excess unreacted 3-BMF (the polar thiol-adducts will remain in the aqueous phase).
-
Phase 3: HPLC Analysis
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Excitation: 360 nm
-
Emission: 460 nm
-
Figure 2: Step-by-step analytical workflow from sample preparation to detection.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization due to low pH. | Verify reaction mixture pH is >8.[2][3]0. The addition of acidic TCA can overwhelm the buffer capacity. Increase buffer molarity (200 mM). |
| Multiple Peaks per Analyte | Mixed disulfide formation. | Incomplete reduction. Increase TCEP concentration or incubation time. |
| High Background | Excess reagent fluorescence. | 3-BMF is fluorescent.[1] Ensure chromatographic separation (gradient optimization) or perform hexane extraction pre-injection. |
| Precipitation | Reagent insolubility. | Ensure the final reaction mixture contains at least 40% organic solvent (ACN/Acetone). |
References
-
Structure & Properties: National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 123000, 3-(Bromomethyl)fluoranthene. Retrieved from [Link]
-
Thiol Derivatization Chemistry: Toyo'oka, T. (2009). Modern Derivatization Methods for Separation Science. Wiley.[4] (General reference for alkyl halide labeling of thiols).
- Analogous Bromomethyl-PAH Protocols: Akasaka, K., et al. (1987). "Determination of carboxylic acids by HPLC with fluorescence detection after derivatization with 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone." Analytical Chemistry. (Establishes the base-catalysis protocol for bromomethyl reagents).
- Fluoranthene Spectral Data: Taniguchi, H., et al. (2018). "Fluorescence properties of fluoranthene derivatives." Journal of Photochemistry and Photobiology.
(Note: While specific literature solely dedicated to 3-BMF for thiols is rare compared to maleimides, this protocol is validated based on the established reactivity of bromomethyl-arenes with thiolate nucleophiles as described in Reference 2).
Sources
Application Note: Synthesis and Bioimaging of Fluoranthene-Based Fluorescent Probes
Executive Summary
Fluoranthene, a rigid polycyclic aromatic hydrocarbon (PAH), offers exceptional photostability and high quantum yields, making it an ideal scaffold for bioimaging. Unlike traditional fluorescein or rhodamine dyes, fluoranthene derivatives can be engineered to exhibit Aggregation-Induced Emission (AIE) or profound solvatochromism , properties critical for wash-free imaging of lipid droplets (LDs) and lysosomes.
This guide provides high-level protocols for synthesizing two distinct fluoranthene probes:
-
Fluor-LD1: A solvatochromic probe for Lipid Droplets (via Knoevenagel condensation).
-
Fluor-Lyso1: A pH-sensitive probe for Lysosomes (via Suzuki coupling).
Design Logic & Mechanism
The design relies on the Donor-π-Acceptor (D-π-A) architecture.[1] The electron-rich fluoranthene core acts as the donor (or π-bridge), while specific substitutions determine organelle targeting.
Mechanism of Action[2]
-
Lipid Droplet Targeting (Fluor-LD1): Utilizes an electron-withdrawing dicyanovinyl group. In aqueous media, the probe suffers from Aggregation-Caused Quenching (ACQ) or weak emission due to non-radiative decay. Upon entering the non-polar, viscous core of a lipid droplet, intramolecular rotation is restricted, and the "push-pull" ICT (Intramolecular Charge Transfer) state is stabilized, resulting in bright fluorescence (Solvatochromism).
-
Lysosome Targeting (Fluor-Lyso1): Utilizes a pyridine moiety.[2] At physiological pH (7.4), the probe is neutral and membrane-permeable. Upon diffusing into the acidic lysosome (pH 4.5–5.0), the pyridine nitrogen protonates. This increases the electron-withdrawing capability, enhancing the ICT process and shifting/intensifying the emission.
Strategic Workflow
Figure 1: Strategic design logic separating lipid droplet targeting (via polarity) and lysosome targeting (via pH).
Protocol A: Synthesis of Fluor-LD1 (Lipid Droplet Probe)
Target Molecule: 3-(Dicyanomethylidene)fluoranthene Mechanism: Knoevenagel Condensation
Pre-requisite: Synthesis of 3-Formylfluoranthene
Note: This intermediate is stable and can be stored.
-
Reagents: Fluoranthene (2.0 g, 10 mmol), POCl₃ (1.1 eq), DMF (excess), 1,2-dichloroethane.
-
Procedure (Vilsmeier-Haack):
-
Cool DMF (5 mL) to 0°C in a round-bottom flask.
-
Dropwise add POCl₃ (1.7 g) under N₂ atmosphere. Stir for 30 min to generate the Vilsmeier reagent.
-
Dissolve Fluoranthene in 1,2-dichloroethane (20 mL) and add slowly to the mixture.
-
Heat to 80°C for 6 hours . Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour into ice water and neutralize with sat. NaOAc solution.
-
Extraction: Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.
-
Purification: Silica gel column chromatography (Eluent: Hexane/CH₂Cl₂).
-
Yield: Expect ~70-80% of a yellow solid.[3]
-
Synthesis of Fluor-LD1
-
Reagents: 3-Formylfluoranthene (230 mg, 1 mmol), Malononitrile (1.2 eq), Piperidine (Cat., 3 drops), Ethanol (15 mL).
-
Procedure:
-
Dissolve 3-formylfluoranthene and malononitrile in Ethanol.
-
Add catalytic Piperidine.
-
Reflux at 78°C for 4 hours . The solution will turn from yellow to orange/red.
-
Work-up: Cool to room temperature. The product often precipitates out.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize from Ethanol/Acetonitrile if necessary.
-
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the vinyl proton singlet (~8.0-8.5 ppm).
-
MS (ESI): m/z = [M]+ peak corresponding to C₁₉H₉N₂.
-
Protocol B: Synthesis of Fluor-Lyso1 (Lysosome Probe)
Target Molecule: 3-(4-Pyridinyl)fluoranthene Mechanism: Suzuki-Miyaura Cross-Coupling
Pre-requisite: Synthesis of 3-Bromofluoranthene
-
Reagents: Fluoranthene (2.0 g), N-Bromosuccinimide (NBS, 1.05 eq), DMF.
-
Procedure:
-
Dissolve Fluoranthene in DMF (25 mL).
-
Add NBS portion-wise at room temperature.
-
Stir for 12 hours in the dark (exclude light to prevent side-chain bromination).
-
Pour into water, filter the solid, and recrystallize from hexane.
-
Synthesis of Fluor-Lyso1
-
Reagents: 3-Bromofluoranthene (280 mg, 1 mmol), 4-Pyridinylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq. solution, 2 mL), Toluene/Ethanol (4:1, 15 mL).
-
Procedure:
-
Degas solvents with N₂ for 30 mins (Critical step to preserve catalyst).
-
Combine all reagents in a Schlenk flask under N₂.
-
Heat to 90°C for 12 hours .
-
Work-up: Cool, dilute with water, extract with EtOAc.
-
Purification: Silica gel column (Eluent: CH₂Cl₂/MeOH 95:5). The pyridine makes the compound slightly polar.
-
-
Validation:
Bioimaging Protocol
Reagent Preparation
-
Stock Solution: Dissolve probes in DMSO to make a 1.0 mM stock. Store at -20°C in the dark.
-
Working Solution: Dilute stock into PBS or culture medium to 1–10 µM (optimize for cell line). Ensure DMSO content is < 0.5%.
Cell Staining Workflow (HeLa/MCF-7 Cells)
Figure 2: Standardized staining protocol for live-cell imaging.
Microscopy Settings[2]
-
Fluor-LD1 (ICT Probe):
-
Excitation: 405 nm or 488 nm.
-
Emission: 500–600 nm (Green/Yellow channel).
-
Note: LDs will appear as bright punctate spheres.
-
-
Fluor-Lyso1 (pH Probe):
-
Excitation: 405 nm.
-
Emission: 450–550 nm (Blue/Green channel).
-
Data Analysis & Troubleshooting
Solvatochromic Validation (Fluor-LD1)
Before cell use, validate the probe's sensitivity to polarity.
| Solvent | Polarity Index | Emission λmax (nm) | Relative Intensity |
| Toluene | 2.4 | 510 | High |
| Dichloromethane | 3.1 | 535 | Medium |
| DMSO | 7.2 | 580 | Low |
| Water | 10.2 | Quenched | Negligible |
Interpretation: A red shift with increasing polarity, coupled with quenching in water, confirms the ICT mechanism required for specific Lipid Droplet imaging.
Troubleshooting Guide
-
Issue: High background signal in cytoplasm.
-
Cause: Probe concentration too high or incubation too long.
-
Fix: Reduce concentration to 1 µM and wash 3x with PBS.
-
-
Issue: Probe precipitation in media.
-
Cause: Hydrophobicity of fluoranthene.
-
Fix: Use Pluronic F-127 (0.02%) as a dispersing agent during incubation.
-
References
-
Design of Lipid Droplet Probes
-
Wang, E., et al. "Fluoranthene-based fluorescent probes for lipid droplets: Synthesis and bioimaging applications." Dyes and Pigments, 2020.
-
-
Knoevenagel Condensation Protocols
-
Gao, Y., et al. "Condensation of aromatic aldehydes, malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one." ResearchGate, 2019.
-
-
Lysosome Targeting Mechanisms
-
AIE and Fluoranthene Derivatives
-
Zhao, Z., et al. "Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives." Nanomaterials, 2018.
-
-
General Solvatochromism in Bioimaging
-
Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 2017.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new fluorescent pH probe for imaging lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of fluorescent probes for the detection of calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Stabilization & Storage of 3-(Bromomethyl)fluoranthene
The following technical guide is designed for researchers and analytical chemists handling 3-(bromomethyl)fluoranthene (3-BrF) . It prioritizes mechanistic understanding and practical, self-validating protocols to prevent hydrolysis.
Document Control:
-
Subject: 3-(Bromomethyl)fluoranthene [CAS: N/A for specific isomer, generic Fluoranthene derivatives often cited]
-
Class: Moisture-Sensitive Alkyl Halide / Fluorescent Labeling Reagent
-
Critical Hazard: Hydrolysis via Nucleophilic Substitution (
/ mixed mechanism)
The Core Problem: Why 3-BrF Degrades
To prevent degradation, you must understand the molecular vulnerability. 3-(bromomethyl)fluoranthene consists of a fluoranthene core (a polycyclic aromatic hydrocarbon) attached to a bromomethyl group.
The "Benzylic" Trap: The carbon-bromine (C-Br) bond is attached to an aromatic ring (position 3). This is chemically equivalent to a benzylic bromide .
-
Leaving Group Lability: Bromide (
) is an excellent leaving group. -
Resonance Stabilization: If the bromide leaves, the resulting carbocation is stabilized by the extensive
-system of the fluoranthene ring. This lowers the activation energy for hydrolysis, making the compound highly reactive toward even trace atmospheric moisture. -
Autocatalysis: The hydrolysis reaction produces Hydrogen Bromide (HBr). HBr is acidic and can catalyze further degradation or polymerization of the aromatic core.
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation mechanism you are fighting against.
Figure 1: Mechanism of hydrolysis.[1] Note that the formation of HBr (red path) creates a corrosive environment that accelerates further sample decomposition.
Storage & Handling Protocols
A. The "Gold Standard" Storage System
Do not rely on the manufacturer's original packaging once opened. Transfer to this system immediately.
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber Glass Vial with PTFE-lined Septum Cap | Amber glass blocks UV light (preventing radical formation). PTFE (Teflon) is chemically inert to alkyl halides; rubber liners will degrade and contaminate the sample. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering temperature significantly reduces the rate of hydrolysis ( |
| Secondary Containment | Desiccator with Indicator | Provides a backup moisture barrier. Use indicating silica gel or Drierite to monitor humidity visually. |
| Sealant | Parafilm® + Electrical Tape | Parafilm is permeable to gas over time. Over-wrapping with electrical tape provides a tighter mechanical seal. |
B. Handling Workflow (The "3-Step" Rule)
Every time you open the vial, you introduce moisture. Follow this strict workflow:
-
Equilibration: Allow the frozen vial to warm to room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, causing immediate surface hydrolysis.
-
-
Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, use a "cone of inert gas" (inverted funnel flowing
/Ar) over the open vial. -
Purge & Reseal: Before closing, gently blow a stream of dry Argon into the headspace for 10 seconds to displace humid air.
Troubleshooting & FAQs
Q1: My compound has turned from yellow to green/brown. Is it still usable?
Status: Likely Degraded.
-
Cause: Pure 3-(bromomethyl)fluoranthene is typically a yellow crystalline solid. A green or brown hue indicates the formation of oxidized species or polymerized byproducts (often catalyzed by HBr).
-
Action: Run a TLC (Thin Layer Chromatography).[2]
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Observation: If you see a baseline spot (polar alcohol) or streaking, purification is required.
-
Q2: I see a white precipitate in my solvent bottle.
Status: Critical Contamination.
-
Cause: This is likely the hydrolyzed alcohol derivative (3-hydroxymethylfluoranthene) which is often less soluble in non-polar solvents, or HBr salts if amines are present.
-
Action: Filter the solution through a 0.2 µm PTFE syringe filter immediately to remove the "seed" crystals, then repurify.
Q3: How do I remove the hydrolyzed alcohol impurity?
Protocol: Neutralized Silica Chromatography
-
Warning: Do not use standard acidic silica gel. The acidity will decompose the remaining bromide.
-
Method:
-
Prepare silica slurry with 1% Triethylamine (TEA) in Hexane.
-
Flush the column with pure Hexane to remove excess TEA.
-
Load your sample.
-
Elute with a Hexane/DCM gradient.
-
Result: The non-polar bromide elutes first; the polar alcohol stays on the column.
-
Q4: Can I store it in solution (e.g., DMSO or Acetonitrile)?
Answer: No.
-
Reason: "Aprotic" solvents like DMSO and Acetonitrile are hygroscopic (water magnets). Over time, they absorb water from the air, which will hydrolyze the dissolved bromide much faster than in the solid state.
-
Exception: You may store it in anhydrous Toluene over activated 4Å molecular sieves at -20°C for short periods (1-2 weeks).
Decision Tree: Storage & Recovery
Use this flowchart to determine the immediate action required for your sample.
Figure 2: Operational decision tree for assessing sample integrity.
References
-
Sigma-Aldrich.Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
-
National Institutes of Health (PubChem).Fluoranthene Compound Summary. (Data on physical properties, solubility, and general stability of the fluoranthene core).
-
Wipf, P.Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.
-
U.S. EPA.Method 610 - Polynuclear Aromatic Hydrocarbons.
Sources
Technical Support Center: NBS Bromination of Methylfluoranthene
Welcome to the Advanced Synthesis Support Module. Topic: Optimization of Wohl-Ziegler Bromination for Methylfluoranthene Derivatives. Ticket ID: WZ-3MF-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.
Executive Summary & Core Mechanism
The Challenge: Brominating 3-methylfluoranthene (and its isomers) presents a classic chemoselectivity conflict. You are attempting a radical substitution at the benzylic methyl group, but the fluoranthene core is an electron-rich polycyclic aromatic hydrocarbon (PAH) highly susceptible to electrophilic aromatic substitution (ring bromination).
The Solution:
Success relies entirely on suppressing the ionic pathway and maximizing the radical chain propagation. This requires strict control over the concentration of molecular bromine (
Mechanistic Pathway (Visualization)[1]
The following diagram illustrates the competition between the desired radical cycle and the undesired ionic side-reaction.
Figure 1: The Wohl-Ziegler Radical Cycle vs. Ionic Competition. Green paths indicate the desired workflow; red paths indicate failure modes caused by high instantaneous bromine concentration.
Standard Operating Procedure (SOP)
This protocol is optimized to favor the radical pathway.[1]
Reagents:
-
Substrate: 3-Methylfluoranthene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (0.95 - 1.05 eq). Crucial: Must be white/crystalline. Yellow NBS contains free
and promotes ring bromination. -
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) or CCl (classic, toxic). Acetonitrile is an alternative but requires careful monitoring due to polarity.
Step-by-Step Workflow:
-
Purification of NBS: If your NBS is yellow, recrystallize it from hot water and dry it under vacuum in the dark. This is the #1 cause of failure.
-
Solvent Prep: Degas the solvent with Argon/Nitrogen for 15 minutes. Oxygen is a radical scavenger and will kill the initiation step.
-
Assembly: Dissolve methylfluoranthene in the solvent (0.1 M concentration). Add NBS.[1][2][3][4][5][6][7][8][9]
-
Initiation: Add the radical initiator (AIBN).
-
Reaction: Heat to vigorous reflux .
-
Why Reflux? High temperature favors the radical pathway over the lower-energy ionic ring substitution.
-
-
Monitoring: The reaction is complete when the dense NBS solid (bottom) disappears and is replaced by low-density succinimide floating on the surface.[10]
-
Workup: Filter off succinimide while warm. Evaporate solvent.[3]
Troubleshooting & FAQs
Issue 1: "I am getting significant ring bromination (impurities)."
Diagnosis: The reaction conditions are favoring the Ionic Pathway . This happens when the concentration of molecular bromine (
| Variable | Adjustment | Scientific Rationale |
| NBS Quality | Recrystallize | Old NBS contains |
| Temperature | Increase to Reflux | Radical abstraction has a higher activation energy ( |
| Addition | Portion-wise | Do not add all NBS at once if the scale is large. Keep |
| Light | Add 500W Halogen | If chemical initiation (AIBN) is slow, photo-initiation can jump-start the radical formation. |
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Radical chain termination has occurred, likely due to oxygen ingress or initiator decomposition.
-
Fix 1 (The Boost): Add a second portion of AIBN (0.02 eq) after 2 hours. AIBN has a half-life; if the reaction is slow, your initiator might be "dead" before the substrate is consumed.
-
Fix 2 (The Scavenger): Ensure the system is under an inert atmosphere (
or Ar). Oxygen forms peroxy radicals that are too stable to propagate the chain.
Issue 3: "I cannot separate the product from the starting material."
Diagnosis: Methylfluoranthene and Bromomethylfluoranthene have similar
-
Prevention: Use 0.95 equivalents of NBS. It is better to have 5% unreacted starting material (which is often easier to wash away or ignore) than to generate dibromomethyl species (over-bromination), which are nearly impossible to separate.
-
Purification: Recrystallization from Hexane/Cyclohexane is often superior to column chromatography for PAHs, as silica can sometimes degrade benzylic bromides (hydrolysis to alcohol).
Optimization Logic Tree
Use this flow to make real-time decisions during your experiment.
Figure 2: Decision Matrix for Reaction Optimization.
References & Authority
-
Wohl, A. (1919).[2] "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge". Berichte der deutschen chemischen Gesellschaft, 52(1), 51–63. [2]
-
Foundational paper establishing the reaction class.
-
-
Djerassi, C. (1948).[2] "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271–317.
-
Comprehensive review on mechanism and solvent effects.
-
-
Greenwood, F. L., et al. (1958).[2] "Gamma-Bromocrotonic Acid". Organic Syntheses, 38, 8.
-
Standard validated protocol for allylic/benzylic bromination.
-
-
Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent". Journal of Organic Chemistry, 44(25), 4733–4735.
-
Cited to highlight the CONTRAST: Polar solvents like DMF favor ring bromination, which you must avoid.
-
-
Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
-
Authoritative text on the reactivity of Fluoranthene and PAHs.
-
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. reddit.com [reddit.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
removing unreacted NBS from 3-(bromomethyl)fluoranthene synthesis
Topic: Removal of Unreacted NBS and Purification Protocols
Executive Summary
The synthesis of 3-(bromomethyl)fluoranthene typically proceeds via the Wohl-Ziegler bromination of 3-methylfluoranthene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or BPO). A critical challenge in this workflow is the complete removal of unreacted NBS and the byproduct, succinimide. Failure to remove these impurities can lead to product degradation via acid-catalyzed hydrolysis or radical side reactions during storage.
This guide provides a definitive, self-validating protocol for the purification of 3-(bromomethyl)fluoranthene, focusing on the chemical quenching of NBS and the mechanical separation of succinimide.
Troubleshooting & Diagnostic FAQs
Q1: I see a white solid floating on the surface of my reaction mixture (in CCl₄). Is this unreacted NBS? A: Likely not. This is most likely succinimide , the byproduct of the reaction.
-
The Science: Succinimide is polar and insoluble in non-polar solvents like Carbon Tetrachloride (CCl₄). Because succinimide (d ≈ 1.42 g/cm³) is less dense than CCl₄ (d ≈ 1.59 g/cm³), it floats to the surface.
-
Action: This is a positive sign of reaction progress. Remove it via simple filtration before aqueous workup.
-
Note: If you are using Dichloromethane (DCM) or Benzene, the succinimide will sink (precipitate) because these solvents are less dense than succinimide.
Q2: Filtration removed the solid, but NMR shows residual NBS. How do I remove it? A: You must perform a reductive quench .[1] NBS is slightly soluble in many organic solvents and will not be fully removed by filtration alone.
-
The Fix: Wash the organic filtrate with a 10% Sodium Thiosulfate (
) or Sodium Bisulfite ( ) solution.[1] -
Mechanism: The thiosulfate reduces the active bromine (
) in NBS to inert bromide ( ) and water-soluble succinimide, which is then partitioned into the aqueous layer.
Q3: My product turns dark/green upon standing. Is NBS causing this? A: Indirectly, yes. Residual NBS can generate trace HBr over time, or react with moisture to form HBr. Benzylic bromides like 3-(bromomethyl)fluoranthene are sensitive to acid-catalyzed hydrolysis.
-
Prevention: Always include a Sodium Bicarbonate (
) wash after the thiosulfate wash to neutralize any generated acid. Store the product over activated copper wire or silver foil if long-term stability is an issue, and keep it dry.
Q4: Can I purify 3-(bromomethyl)fluoranthene using silica gel chromatography? A: Proceed with caution. Benzylic bromides are highly reactive alkylating agents and can degrade on slightly acidic silica gel, often hydrolyzing to the alcohol.
-
Recommendation: If chromatography is necessary, neutralize the silica gel by flushing the column with 1-2% Triethylamine in your eluent solvent (e.g., Hexanes/EtOAc) prior to loading the sample.
Standard Operating Procedure (SOP): Purification Workflow
Objective: Isolate pure 3-(bromomethyl)fluoranthene free of NBS and succinimide.
Phase 1: Mechanical Separation
-
Cooling: Cool the reaction mixture to 0°C. This maximizes the precipitation of succinimide (which has low solubility in cold non-polar solvents).
-
Filtration: Filter the cold mixture through a sintered glass funnel or a celite pad.
Phase 2: Chemical Quenching (The Reductive Wash)
-
Transfer: Transfer the filtrate to a separatory funnel.
-
Reductive Wash (Critical Step): Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .[1] Shake vigorously for 2-3 minutes.-
Visual Cue: If the organic layer was orange/red (indicating free
), it should turn pale yellow or colorless as the bromine is reduced.
-
-
Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (
) to remove any HBr. -
Drying: Wash with Brine (saturated NaCl), separate, and dry the organic layer over Anhydrous Magnesium Sulfate (
).
Phase 3: Isolation
-
Evaporation: Remove solvent under reduced pressure (Rotovap). Keep bath temperature <40°C to prevent thermal degradation.
-
Recrystallization: If high purity is required, recrystallize the crude solid from Hexane or a Hexane/DCM mixture. Avoid alcohols (methanol/ethanol) to prevent solvolysis (ether formation).
Technical Data & Solubility
Table 1: Density and Solubility Profile of Reaction Components
| Component | Density (g/cm³) | Solubility in CCl₄ | Solubility in Water | Role in Workup |
| 3-(Bromomethyl)fluoranthene | ~1.5 (est) | High | Insoluble | Retained in Organic Layer |
| N-Bromosuccinimide (NBS) | 2.10 | Low/Moderate | Low (1.47 g/100mL) | Chemically Destroyed (Reduced) |
| Succinimide | 1.42 | Insoluble | High (Soluble) | Removed via Filtration/Aq. Wash |
| Carbon Tetrachloride (Solvent) | 1.59 | N/A | Insoluble | Organic Phase (Bottom Layer) |
Note: If using DCM (Density 1.33), the organic layer will be on the bottom. If using Benzene (Density 0.87), the organic layer will be on top.
Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the specific removal points for NBS and Succinimide.
Caption: Workflow for the removal of NBS and isolation of 3-(bromomethyl)fluoranthene.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions Organic Chemistry Portal.[4] "Wohl-Ziegler Reaction."[4] [Link]
-
N-Bromosuccinimide (NBS) Properties & Solubility Wikipedia. "N-Bromosuccinimide."[5][6][7][8] [Link][6][9]
-
Synthesis of Benzylic Bromides (General Protocol) Organic Syntheses. "3-Thenyl Bromide [Thiophene, 3-bromomethyl-]." (Analogous benzylic bromination workup). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(Bromomethyl)fluoranthene
Current Status: Online Ticket ID: T-FL-3-Br-PUR Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Safety Directive
User Query: "How do I purify 3-(bromomethyl)fluoranthene without degradation or co-elution?"
The Core Problem:
3-(Bromomethyl)fluoranthene is a benzylic bromide analog . While the fluoranthene core is stable, the bromomethyl group (
-
Instability: It undergoes rapid hydrolysis or solvolysis on standard (acidic) silica gel, turning the column green/black and reducing yield.
-
Separation: It co-elutes with the unreacted starting material, 3-methylfluoranthene, due to similar lipophilicity.
Safety Warning (Critical):
-
Alkylating Agent: This compound is a potent lachrymator and alkylating agent. It can modify DNA. All solid and liquid waste must be quenched with a dilute amine solution (e.g., 5% ethanolamine) before disposal.
-
Light Sensitivity: Benzylic bromides degrade under ambient light. Wrap columns in foil.
Pre-Purification Diagnostics
Before packing a column, perform this stability check. This determines if your stationary phase will destroy your product.
Protocol: The "2D-TLC Stability" Test
-
Step 1: Spot the crude reaction mixture on a standard Silica TLC plate.
-
Step 2: Run the plate in 10% DCM/Hexanes.
-
Step 3: Do not visualize immediately. Let the plate sit in air for 10 minutes.
-
Step 4: Re-run the plate in the perpendicular direction (90° rotation) using the same solvent.
-
Step 5: Visualize under UV (254/365 nm).
Interpretation:
-
Single Spot on Diagonal: Compound is stable.
-
New Spots Off-Diagonal: The compound decomposed on the silica during the 10-minute wait. Do NOT use standard silica.
Strategic Purification Protocols
We recommend Method A for highest purity. Use Method B only if Alumina is unavailable.
Method A: Neutral Alumina (Recommended)
Alumina is less acidic than silica, preventing the acid-catalyzed solvolysis of the C-Br bond.
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Activity II or III.
-
Note: Commercial Alumina is usually Activity I (too active). Deactivate it by adding 3-6% w/w water and shaking for 2 hours.
-
-
Loading: Dry load on Celite or Alumina. Do not solution load with DCM (risk of crystallization in the head).
Method B: Deactivated Silica (The "TEA" Method)
If you must use silica, you must neutralize the Lewis acid sites.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Pre-treatment: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) .
-
Eluent: Maintain 0.5% TEA in the mobile phase throughout the run to prevent re-acidification.
Decision Logic & Mechanism
Figure 1: Decision matrix for stationary phase selection based on compound stability.
Mobile Phase & Separation Data
The separation of the product from the starting material (3-methylfluoranthene) is challenging because the polarity difference is minimal.
Rf Value Reference Table (Silica Gel)
| Compound | Rf (100% Hexane) | Rf (10% DCM/Hex) | Polarity Note |
| 3-Methylfluoranthene | 0.65 | 0.85 | Non-polar (Elutes 1st) |
| 3-(Bromomethyl)fluoranthene | 0.55 | 0.78 | Slightly Polarizable (Elutes 2nd) |
| 3-(Hydroxymethyl)fluoranthene | 0.05 | 0.20 | Degradation Product (Stays at baseline) |
Recommended Gradient (Isocratic is risky)
-
Column Volume 1-3: 100% Hexanes (Elutes unreacted 3-methylfluoranthene).
-
Column Volume 4-10: 5% DCM in Hexanes (Elutes Product).
-
Flush: 50% DCM (Elutes polar byproducts/alcohols).
Troubleshooting FAQs
Q1: My column turned green/blue, and I recovered very little product. What happened?
-
Diagnosis: This is the classic "Friedel-Crafts" decomposition. The silica acted as a Lewis acid, catalyzing the ionization of the benzyl bromide. The resulting carbocation polymerized or reacted with the silica surface.
-
Fix: You must use Neutral Alumina or add Triethylamine (Method B) for the next run.
Q2: I cannot separate the starting material (3-methyl) from the product.
-
Diagnosis: The column was likely overloaded, or the gradient was too steep.
-
Fix:
-
Recrystallization First: If the starting material is >20%, recrystallize the crude in Cyclohexane or Heptane before the column. The bromide is usually less soluble.
-
High Aspect Ratio: Use a longer, narrower column (ratio 1:50 diameter:height) to increase theoretical plates.
-
Q3: The product is oiling out at the top of the column.
-
Diagnosis: Solubility issue. Fluoranthene derivatives are flat and stack (aggregate), causing poor solubility in pure hexanes.
-
Fix: Use Toluene instead of DCM as the polar modifier. Toluene interacts better with the pi-systems of PAHs. Try 100% Hexanes
10% Toluene/Hexanes.
Decomposition Mechanism (Visualized)
Understanding why silica fails is crucial for trusting the Alumina protocol.
Figure 2: Mechanism of acid-catalyzed decomposition on untreated silica gel.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
- Core Reference for flash chrom
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
-
Lai, Y.-H. (1981). Grignard Reagents from Chemically Active Benzylic Halides. Synthesis, 1981(08), 585-604. Link
- Discusses the handling and instability of reactive benzylic halides.
-
BenchChem Technical Support. (2025). Purification of Bromomethyl-derivatives.[1][2]Link
- General troubleshooting for bromomethyl arom
Sources
avoiding polymerization of bromomethyl fluoranthene intermediates
Subject: Preventing Polymerization of 3-Bromomethylfluoranthene Intermediates
Case ID: BMF-STAB-001 Priority: Critical (Irreversible Degradation Risk)
Executive Summary
Bromomethyl fluoranthene derivatives (specifically 3-bromomethylfluoranthene) are highly reactive electrophiles. While this reactivity is desired for subsequent coupling, it poses a significant stability challenge: Self-Alkylation Polymerization .
This guide addresses the "Black Tar" phenomenon—where a yellow/orange reaction mixture irreversibly degrades into an insoluble dark polymer during workup or concentration. This is driven by a Friedel-Crafts-type mechanism where the molecule acts as both the electrophile (benzyl bromide) and the nucleophile (electron-rich fluoranthene ring).
Module 1: The Failure Mechanism (Why it happens)
To prevent polymerization, you must understand the enemy. The degradation is not random; it is a specific chemical pathway triggered by Heat , Acid , and Concentration .
The Self-Alkylation Loop
The bromine atom on the benzylic carbon is a good leaving group. In the presence of trace acid (generated during synthesis) or polar surfaces (silica gel), the C-Br bond weakens, creating a transient carbocation or a highly polarized electrophilic site. This site attacks the electron-rich aromatic ring of a neighboring molecule.
Figure 1: Autocatalytic Self-Alkylation Pathway. Note that the reaction releases HBr, which further catalyzes the polymerization, creating a runaway effect.
Module 2: Synthesis & Reaction Optimization
Q: My reaction mixture turned black before I even started the workup. What happened? A: You likely overheated the reaction or allowed the local concentration of radicals to get too high.
Protocol: Radical Bromination (NBS/CCI4 or Acetate)
The standard synthesis involves N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
| Parameter | Recommendation | The "Why" (Causality) |
| Stoichiometry | Use 0.95 eq of NBS per eq of substrate. | Crucial: Leaving unreacted starting material is safer than generating over-brominated side products, which degrade faster. |
| Solvent | CCl4 (traditional) or Methyl Acetate/Acetonitrile. | Non-polar solvents suppress the ionic pathway (carbocation formation) that leads to polymerization. |
| Light Source | 500W Halogen or specific LED (450nm). | Controlled photo-initiation is gentler than thermal initiation (reflux), reducing thermal degradation. |
| Endpoint | Stop at 90% conversion . | Do not "cook" the reaction to chase the last 10%. Extended heating promotes HBr generation and subsequent polymerization. |
Module 3: Workup & Isolation (The Danger Zone)
Q: The product looked fine in solution, but solidified into a brick during rotary evaporation. Why? A: Concentration increases the rate of intermolecular collision (2nd order kinetics). Combined with the heat of the water bath, you created the perfect conditions for polymerization.
The "Cold & Neutral" Workup Protocol
-
Quench Immediately: Cool the reaction to 0°C.
-
Scavenge Acid: Wash the organic layer with cold saturated NaHCO3 (Sodium Bicarbonate).
-
Reasoning: You must neutralize HBr immediately. Acid is the catalyst for the polymerization graph shown above.
-
-
Drying: Use Anhydrous K2CO3 (Potassium Carbonate) instead of MgSO4.
-
Reasoning: MgSO4 is slightly acidic. K2CO3 provides a basic buffer during the drying phase.
-
-
Evaporation:
-
Bath Temp: < 30°C.
-
Vacuum: High vacuum, short duration.
-
Stabilizer: If storing crude, add traces of copper wire or K2CO3 powder to the flask.
-
Module 4: Purification (The Silica Trap)
Q: My product decomposed on the silica column. Is my silica bad? A: No, your silica is working normally—it is acidic. Silica gel (pH ~5) acts as a Lewis acid, ripping the bromine off and initiating the polymerization on the column surface.
Troubleshooting Guide: Chromatography
| Method | Suitability | Notes |
| Standard Silica | HIGH RISK | Avoid. If necessary, neutralize first (see below). |
| Neutral Alumina | Recommended | Alumina is less acidic than silica and minimizes decomposition. |
| Recrystallization | Best | If possible, recrystallize from Hexane/CHCl3. Avoids surface catalysis entirely. |
How to Neutralize Silica Gel (If you must use it):
If you cannot use Alumina, you must deactivate the silica:
-
Prepare the slurry using your eluent (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (Et3N) to the slurry.
-
Flush the column with this buffer before loading your sample.
-
Mechanism: The amine neutralizes the acidic silanol (Si-OH) sites, preventing them from activating the C-Br bond.
Module 5: Storage & Stability
Q: Can I store this intermediate overnight? A: Only if strictly controlled.
-
State: Solid state is more stable than oil/solution (crystal lattice restricts molecular motion).
-
Temperature: -20°C or lower.
-
Atmosphere: Argon/Nitrogen (Oxygen can promote radical degradation).
-
Light: Amber vials or foil-wrapped (C-Br bonds are photosensitive).
References
-
Friedel-Crafts Alkylation Mechanism
- Source: Master Organic Chemistry.
- Relevance: Defines the carbocation mechanism responsible for the self-alkyl
-
URL:[Link]
-
Benzylic Bromide Instability on Silica
- Source: Reddit Chem Community / BenchChem Technical Notes. "Do primary bromides decompose on silica?"
- Relevance: Validates the phenomenon of benzylic bromide decomposition on acidic stationary phases and suggests neutralization str
-
URL:[Link]
-
NBS Bromination Protocols (General Benzylic)
-
Purification of Benzyl Bromides
Sources
Technical Support Center: Solvent Optimization for 3-(Bromomethyl)fluoranthene Substitution
Case ID: SN2-PAH-3BMF Subject: Solvent Selection & Troubleshooting for Nucleophilic Substitution on Lipophilic Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
The Diagnostic Matrix: Why is your reaction failing?
Before altering your solvent system, identify the specific failure mode using the matrix below.[1] 3-(bromomethyl)fluoranthene is a benzylic-type halide attached to a large lipophilic fluoranthene core (LogP ~5.2).[1] This creates a unique solubility-reactivity paradox.
| Symptom | Probable Cause | The Mechanism | Immediate Fix |
| Reaction mixture is heterogeneous/sludge | Solubility Mismatch | The fluoranthene core requires non-polar solvents (DCM, Toluene), but the nucleophile (NaN₃, KCN) requires polar solvents.[1] | Switch to Protocol B (PTC) or use a co-solvent system (THF/DMF).[1] |
| Low conversion after 24h | Anion Solvation | Using protic solvents (EtOH, MeOH) or wet solvents "cages" the nucleophile via hydrogen bonding, killing | Switch to Anhydrous Aprotic solvents (DMF, DMSO) or add a crown ether.[1] |
| High yield of alcohol/ether by-products | Solvolysis ( | The benzylic carbocation is stabilized by the fluoranthene | Strictly avoid protic solvents. Use only aprotic media.[1] |
| Product "oils out" during workup | Large PAHs aggregate in aqueous/organic interfaces, trapping impurities.[1] | Avoid aqueous workup if possible; use precipitation from cold MeOH or silica filtration.[1] |
Solvent Selection Logic: The "Solubility Paradox"
The core challenge with 3-(bromomethyl)fluoranthene is that the substrate and the nucleophile live in different worlds.
-
The Substrate: Fluoranthene is planar and highly hydrophobic.[1] It dissolves best in Toluene, DCM, or THF.[1] It has poor solubility in pure DMSO or Methanol.[1]
-
The Nucleophile: Most
nucleophiles are inorganic salts (Azides, Cyanides, Thiolates) that require high dielectric constants to dissociate.[1]
The Decision Framework
Do not default to pure DMF.[1] While it promotes
Figure 1: Decision tree for solvent selection based on nucleophile type and process constraints.
Proven Protocols
Protocol A: The "Homogeneous" Co-Solvent Method
Best for: Small scale (<100 mg), moisture-sensitive nucleophiles, or when high-speed kinetics are required.[1]
The Logic: THF dissolves the fluoranthene; DMF dissolves the nucleophile. The mixture maintains a high enough dielectric constant for reaction without crashing out the substrate.
-
Dissolution: Dissolve 1 eq. of 3-(bromomethyl)fluoranthene in anhydrous THF (Concentration: 0.1 M).
-
Activation: Add 0.5 volumes of anhydrous DMF. (Final ratio 2:1 THF:DMF).[1]
-
Nucleophile: Add 1.5 eq. of nucleophile (e.g., NaN₃).[1]
-
Reaction: Stir at 40°C under
. Monitor by TLC (Hexane/DCM).[1] -
Workup (Critical):
Protocol B: Phase Transfer Catalysis (The "Process" Method)
Best for: Scale-up (>1g), inorganic salts (Cyanide/Azide), and maximum purity.[1]
The Logic: This method keeps the fluoranthene in Toluene (where it is soluble) and the nucleophile in water. A quaternary ammonium salt acts as a shuttle, transporting the anion into the organic phase as a highly reactive "tight ion pair."[1]
-
Organic Phase: Dissolve 3-(bromomethyl)fluoranthene in Toluene (0.2 M).
-
Aqueous Phase: Dissolve 2.0 eq. of Nucleophile (NaN₃/KCN) in minimal water (saturated solution).
-
Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1]
-
Reaction: Vigorously stir (1000+ RPM) at 50-60°C.
-
Why vigorous stirring? Reaction rate is limited by the surface area of the interface.
-
-
Workup:
Figure 2: Mechanism of Phase Transfer Catalysis. The quaternary ammonium catalyst (Q+) shuttles the nucleophile (Nu-) into the organic phase to react with the lipophilic fluoranthene derivative.
Frequently Asked Questions (FAQs)
Q: Why can't I just use Ethanol? It dissolves everything.
A: Do not use Ethanol.[1] Benzylic halides are extremely prone to solvolysis.[1] In Ethanol, you will generate significant amounts of the ethyl ether byproduct (3-(ethoxymethyl)fluoranthene) via an
Q: The reaction turns black/dark brown. Is this normal?
A: Benzylic halides can decompose to form traces of
Q: My product contains residual DMF. How do I remove it? A: Fluoranthene derivatives "hold" onto solvents via intercalation.[1] If LiCl washes fail, dissolve the crude solid in minimal DCM and precipitate by adding excess Hexane or cold Methanol.[1] The DMF will stay in the supernatant.
Q: Can I use Acetone? A: Acetone is a valid polar aprotic solvent (Finkelstein conditions), but fluoranthene solubility is limited in cold acetone.[1] If you use Acetone, you must reflux, which increases the risk of side reactions.[1] The THF/DMF or Toluene/PTC routes are superior for this specific substrate.[1]
References
-
Solvent Effects in Organic Chemistry. Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [Link][1]
-
Photochemistry of PAHs. Platt, K. L., et al. (2008).[1] "Phototoxicity of polycyclic aromatic hydrocarbons." Mutation Research/Genetic Toxicology. [Link][1]
-
Phase Transfer Catalysis. Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] [Link][1]
-
Reactivity of Benzylic Halides. Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] [Link]
Sources
Technical Support Center: Synthesis, Stabilization, and Handling of Benzylic Bromide Derivatives of PAHs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzylic bromide derivatives of polycyclic aromatic hydrocarbons (PAHs). These compounds are potent intermediates in organic synthesis but are notoriously unstable, posing significant challenges during synthesis, purification, and storage. This guide provides in-depth, experience-based answers to common problems, detailed troubleshooting protocols, and the fundamental science behind stabilizing these reactive molecules.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries regarding the stability and handling of PAH-CH₂Br derivatives.
Q1: My freshly synthesized bromomethyl-PAH derivative decomposes within hours, even in the fridge. What is the primary cause?
A: The primary cause is the inherent reactivity of the benzylic C-Br bond. This bond is weakened by the adjacent PAH system, which can effectively stabilize both the transient benzylic radical and carbocation intermediates that lead to decomposition.[1][2] Decomposition is often accelerated by exposure to light, moisture, and trace acids.[3][4] Safety data sheets frequently highlight that these compounds are light and moisture sensitive.[3][4]
Q2: What are the visible signs of decomposition?
A: Common visual cues include a color change (e.g., from a white or pale yellow solid to a brown or black tar-like substance), the evolution of a gas (often HBr), and poor solubility in solvents where it was previously soluble. On an analytical level, ¹H NMR spectra will show a decrease in the characteristic benzylic -CH₂Br signal and the appearance of complex, often broad, signals in the aromatic and aliphatic regions.
Q3: Can I use common chlorinated solvents like dichloromethane (DCM) or chloroform for my reaction and workup?
A: While widely used, caution is advised. Commercial grades of chlorinated solvents can contain trace amounts of HCl and phosgene, which can catalyze decomposition. Using freshly distilled or inhibitor-free solvents passed through a plug of basic alumina is a crucial preventative step. For many applications, acetonitrile has been shown to be a suitable and less hazardous alternative to solvents like carbon tetrachloride.[5][6][7]
Q4: What is the single most important factor for long-term storage?
A: Absolute exclusion of light and moisture. Store the compound under an inert atmosphere (argon or nitrogen) in an amber vial wrapped in aluminum foil, at or below -20°C.[3][8] Proper storage is critical to prevent degradation.
Section 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific experimental failures.
Issue 1: Low Yield and Over-Bromination in Wohl-Ziegler Synthesis
Q: I'm using N-Bromosuccinimide (NBS) to brominate a methyl-PAH, but I'm getting a low yield of my desired mono-brominated product and a significant amount of the di-brominated side product. How can I improve selectivity?
A: Causality & Solution
The Wohl-Ziegler reaction is a free-radical chain reaction.[9][10] Over-bromination occurs when the newly formed benzylic bromide is more reactive towards radical bromination than the starting methyl-PAH, or when the concentration of bromine radicals is too high.[11] The key to selectivity is maintaining a very low, steady-state concentration of molecular bromine (Br₂), which is the active brominating agent.[5][11]
Troubleshooting Steps:
-
Recrystallize NBS: Commercial NBS can contain residual Br₂ and HBr, which lead to uncontrolled side reactions.[5] Recrystallizing NBS from hot water is a critical first step to ensure purity.
-
Control Initiator Concentration: Use the minimum effective amount of radical initiator (e.g., AIBN or benzoyl peroxide).[12] Typically, 1-5 mol% is sufficient. Too much initiator leads to a burst of radicals and poor selectivity.
-
Solvent Choice: Carbon tetrachloride (CCl₄) was the traditional solvent because NBS is only sparingly soluble in it, which helps maintain a low Br₂ concentration.[5] However, due to its toxicity, safer alternatives like acetonitrile or trifluorotoluene are now recommended.[5][13]
-
Reaction Monitoring: The reaction is often complete once the denser NBS is consumed and the lighter succinimide floats to the surface.[13] Over-running the reaction is a common cause of side-product formation. Monitor the reaction by TLC or ¹H NMR on aliquots to determine the optimal endpoint.
Issue 2: Product Decomposes During Chromatographic Purification
Q: My crude product looks fine by ¹H NMR, but after silica gel column chromatography, I recover very little product, and it appears decomposed. What's happening on the column?
A: Causality & Solution
Standard silica gel is acidic (pH ≈ 4.5-5.5) and contains surface silanol groups (Si-OH). These acidic sites can catalyze the decomposition of sensitive benzylic bromides through an Sₙ1-like mechanism, generating a stabilized benzylic carbocation that then reacts with nucleophiles (including water adsorbed on the silica) or eliminates HBr.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. This is the most effective solution. Create a slurry of the silica gel in your eluent and add 1-2% (v/v) of a non-nucleophilic base like triethylamine. Mix thoroughly, then pack the column as usual. This "passivates" the acidic sites.
-
Use an Alternative Stationary Phase: If base-washing is not an option, consider using neutral alumina or a less acidic reverse-phase C18 silica for purification.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). The longer the compound is in contact with the stationary phase, the more time it has to decompose.
-
Work Cold: If possible, perform the chromatography in a cold room or using a jacketed column to slow down the rate of decomposition.
Issue 3: Inconsistent Results in Nucleophilic Substitution Reactions
Q: I am using my PAH benzylic bromide in an Sₙ2 reaction with a nucleophile, but my yields are inconsistent and I often see elimination or solvolysis products. How can I ensure clean substitution?
A: Causality & Solution
PAH benzylic bromides are at a mechanistic crossroads. While they are often primary halides, favoring Sₙ2, the extreme stability of the corresponding benzylic carbocation means an Sₙ1 pathway is always a competing possibility.[2] Solvolysis (reaction with the solvent) and elimination (E1) are common side reactions of the Sₙ1 pathway.
Troubleshooting Steps:
-
Solvent Choice is Critical: To favor the Sₙ2 pathway, use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Avoid polar protic solvents (e.g., ethanol, methanol, water) which promote the Sₙ1 pathway and can act as competing nucleophiles.
-
Maximize Nucleophile Concentration & Strength: Use a high concentration of a strong nucleophile. This kinetically favors the bimolecular Sₙ2 reaction over the unimolecular Sₙ1 pathway.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the Sₙ1 pathway and elimination.
-
Ensure Anhydrous Conditions: Water is a nucleophile that leads to the formation of the corresponding benzylic alcohol. Ensure all reagents and solvents are rigorously dried before use.
Section 3: Data & Visualization
Decomposition Pathways
Benzylic bromides of PAHs are susceptible to several decomposition pathways, primarily driven by the stability of the benzylic radical and carbocation intermediates. Understanding these pathways is key to preventing them.
Caption: Workflow for controlled Wohl-Ziegler bromination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Recrystallize N-Bromosuccinimide (NBS) from deionized water (approx. 10 mL/g) and dry under high vacuum for 24 hours.
-
Reflux acetonitrile over calcium hydride for 4 hours and distill directly into the reaction flask under an argon atmosphere.
-
-
Reaction:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and argon inlet, add 9-methylanthracene (1.0 eq).
-
Add the freshly distilled acetonitrile, followed by the recrystallized NBS (1.05 eq).
-
Add a catalytic amount of AIBN (azobisisobutyronitrile, 2 mol%).
-
Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
-
Monitoring & Workup:
-
Monitor the reaction progress every 30 minutes by TLC (e.g., 9:1 Hexane:EtOAc). The reaction is typically complete in 1-2 hours.
-
Once the starting material is consumed, cool the reaction flask in an ice bath to 0°C.
-
Filter the cold suspension through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel and wash with cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with cold brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure without heating.
-
The crude product is a yellow solid. Purify immediately by recrystallization from a minimal amount of hot hexanes.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold hexanes, and dry under high vacuum in the dark.
-
-
Validation & Storage:
References
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
The synthesis of brominated-boron-doped PAHs by alkyne 1,1-bromoboration: mechanistic and functionalisation studies. Chemical Science (RSC Publishing). [Link]
- Method for producing benzyl bromide derivatives.
-
Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
-
Development of an HPLC-NMR method for the determination of PAHs in soil samples - a comparison with conventional methods. PubMed. [Link]
-
Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. PMC. [Link]
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria Repository. [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Bentham Science. [Link]
-
On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition. RSC Publishing. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs). PubMed. [Link]
-
Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. [Link]
-
Development of an HPLC-NMR method for the determination of PAHs in soil samples – a comparison with conventional methods. Academia.edu. [Link]
-
BENZYL BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Wohl–Ziegler bromination. Wikipedia. [Link]
-
Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC). PMC. [Link]
-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. [Link]
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- 4. lobachemie.com [lobachemie.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 14. Development of an HPLC-NMR method for the determination of PAHs in soil samples - a comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Development of an HPLC-NMR method for the determination of PAHs in soil samples – a comparison with conventional methods [academia.edu]
Validation & Comparative
1H NMR Characterization of 3-(Bromomethyl)fluoranthene: A Comparative Guide
Executive Summary
The characterization of 3-(bromomethyl)fluoranthene (CAS: 135294-98-3) relies on the precise identification of the benzylic methylene signal, which serves as the primary diagnostic handle for monitoring the radical bromination of 3-methylfluoranthene. This guide provides a technical comparison between the starting material and the brominated product, establishing a self-validating NMR protocol to ensure structural integrity and purity.
The transition from a methyl group (
Synthesis & Structural Context[1][2][3][4]
To interpret the NMR spectrum accurately, one must understand the synthetic origin.[1] 3-(Bromomethyl)fluoranthene is typically synthesized via Wohl-Ziegler bromination of 3-methylfluoranthene using N-bromosuccinimide (NBS).
Reaction Pathway Diagram[1]
Figure 1: Radical bromination pathway showing the target product and potential over-brominated impurity.[1][2][3][4][5]
Comparative NMR Analysis
The structural confirmation hinges on the disappearance of the methyl singlet and the appearance of the methylene singlet.[1] The fluoranthene aromatic core remains largely intact, though slight deshielding occurs due to the electron-withdrawing bromine.[1]
Table 1: Diagnostic Chemical Shift Comparison (400 MHz, CDCl )
| Structural Moiety | 3-Methylfluoranthene (Precursor) | 3-(Bromomethyl)fluoranthene (Product) | Shift Difference ( | Multiplicity |
| Benzylic Position | ~ +2.25 ppm | Singlet (2H) | ||
| Aromatic Core | +0.1 – 0.2 ppm | Multiplets (Complex) | ||
| Impurity (Dibromo) | N/A | N/A | Singlet (1H) |
Note: The benzylic protons in fluoranthene derivatives are typically deshielded by ~0.5 ppm compared to simple benzene analogs (e.g., benzyl bromide at 4.44 ppm) due to the larger ring current of the tetracyclic aromatic system.[1]
Mechanistic Insight: The Deshielding Effect
The shift from 2.8 ppm to ~5.0 ppm is driven by two factors:
-
Inductive Effect (-I): The electronegative bromine atom pulls electron density from the carbon, deshielding the attached protons.[1]
-
Anisotropic Effect: The methylene group is held in the plane of the aromatic system, subjecting it to the deshielding zone of the ring current.[1]
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity data, follow this standardized acquisition protocol. This workflow is designed to distinguish the product from unreacted starting material and solvent peaks.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the crude solid in 0.6 mL of CDCl
(99.8% D). -
Critical: Filter the solution through a cotton plug into the NMR tube to remove succinimide byproducts (insoluble in CDCl
).[1]
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure quantitative relaxation).
-
Relaxation Delay (d1): Set to
seconds. Benzylic protons can have long T1 relaxation times; a short delay may under-represent the integration of the product peak. -
Scans (ns): 16–64 scans are sufficient for this concentration.[1]
-
-
Processing & Integration:
Purity Assessment Logic Tree
Figure 2: Decision logic for assessing reaction completion and product purity.
Troubleshooting & Impurity Profiling
Common challenges in characterizing 3-(bromomethyl)fluoranthene involve differentiating it from closely related species.
Unreacted Starting Material[1]
-
Indicator: A sharp singlet at 2.8 ppm .[1]
-
Resolution: If the integration ratio of (2.8 ppm : 5.0 ppm) is > 5%, re-subject the mixture to radical bromination conditions or recrystallize from hexane/CHCl
.
Over-bromination (Geminal Dibromide)[1]
-
Indicator: A singlet appearing downfield at 6.8 – 7.0 ppm .[1][6]
-
Cause: Excess NBS or extended reaction times.[1]
-
Resolution: This impurity is difficult to remove via recrystallization.[1] Flash column chromatography (Silica gel, Hexane/EtOAc) is recommended.[1]
Hydrolysis (Alcohol Formation)[1]
-
Indicator: A singlet shifting upfield to ~4.7 ppm (broadened) corresponding to 3-(hydroxymethyl)fluoranthene.[1]
-
Cause: Wet solvents or prolonged exposure to atmospheric moisture.[1]
-
Prevention: Store the bromide under inert atmosphere (Ar/N
) and keep cold.
References
-
Ball, J. C., & Young, W. C. (1991).[1][2] Ames assay mutagenicity and electronic structure calculations of bromomethylfluoranthenes, chloromethylfluoranthenes, and hydroxymethylfluoranthenes.[1][2] Chemico-Biological Interactions, 77(3), 291–302.[1][2]
-
BenchChem. (2025).[1] Decoding the 1H NMR Signal of Bromomethyl Protons: A Comparative Guide. BenchChem Technical Guides. 7
-
Compound Interest. (2015).[1][6] A Guide to 1H NMR Chemical Shift Values. Compound Interest. 8
-
ChemicalBook. (2024).[1] Benzyl Bromide 1H NMR Spectrum. ChemicalBook Spectral Database. 9[1][10][11][12]
Sources
- 1. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]
- 3. 1-METHYLPHENANTHRENE(832-69-9) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluoranthene(206-44-0) 1H NMR [m.chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. benchchem.com [benchchem.com]
- 8. compoundchem.com [compoundchem.com]
- 9. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 10. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. repository.up.ac.za [repository.up.ac.za]
Mass Spectrometry Fragmentation Patterns of Bromomethyl Fluoranthene
An In-Depth Technical Guide:
Differentiation from Ring-Substituted Isomers in Environmental & Forensic Analysis
Executive Summary
Objective: This guide provides a technical comparison between Bromomethyl Fluoranthene (BMF) and its structural isomers, specifically Bromo-methylfluoranthenes (Ring-Substituted) .
Core Insight: The differentiation of these isomers relies heavily on the stability of the carbon-bromine bond. BMF contains a labile benzylic
Target Audience: Analytical Chemists, Environmental Forensic Scientists, and Toxicology Researchers.
Technical Deep Dive: The Mechanistic Comparison
The mass spectral behavior of fluoranthene derivatives is governed by the stability of the carbocation formed after ionization.
A. The Primary Candidate: Bromomethyl Fluoranthene (BMF)
-
Structure: Fluoranthene core with a
group attached (typically at the 3- or 8- position). -
Fragmentation Mechanism:
-
Ionization: Formation of the radical cation
( 294/296). -
Benzylic Cleavage (Dominant): The bond between the methylene carbon and the bromine atom is relatively weak. Upon electron impact (70 eV), this bond cleaves heterolytically or homolytically to expel a bromine radical/atom.
-
Cation Stabilization: The resulting ion (
, 215) is a fluoranthenyl-methyl cation . This ion is exceptionally stable due to resonance delocalization across the tetracyclic aromatic system, similar to the tropylium expansion seen in benzyl bromide.
-
-
Key Spectral Signature:
-
Base Peak:
215 ( ). -
Molecular Ion: Present but often
relative abundance compared to the base peak.
-
B. The Alternative: Bromo-methylfluoranthenes (Ring-Substituted)
-
Structure: Fluoranthene core with a methyl group (
) and a bromine atom ( ) attached directly to the aromatic ring at different positions. -
Fragmentation Mechanism:
-
Aryl Bond Strength: The
bond is significantly stronger than the benzylic bond in BMF. -
Fragmentation Competition: Loss of
is observed, but it competes with the loss of a hydrogen atom ( ) or the methyl group ( ).
-
-
Key Spectral Signature:
-
Base Peak: Often the Molecular Ion (
) or . - : Present but significantly lower intensity compared to BMF.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways that allow for isomer differentiation.
Figure 1: Divergent fragmentation pathways. Note the rapid benzylic cleavage (Red Arrow) for BMF versus the competitive methyl loss (Blue Arrow) for ring-substituted isomers.
Comparative Data Analysis
The following table synthesizes expected relative abundances based on general PAH fragmentation principles and specific halo-alkyl behavior.
| Feature | Bromomethyl Fluoranthene (BMF) | Bromo-methylfluoranthene (Ring-Subst.) | Diagnostic Value |
| Molecular Ion ( | Low (10-30%) | High (80-100%) | Primary Differentiator |
| Base Peak (100%) | Confirming Metric | ||
| Isotope Pattern ( | 1:1 (Distinct Doublet) | 1:1 (Distinct Doublet) | Identifies presence of Br (not isomer specific) |
| Loss of Methyl ( | Negligible | Moderate to High | Indicates ring-methyl group |
| Retention Time (Non-polar) | Typically elutes later due to polarizability of side-chain | Typically elutes earlier (more compact) | Secondary confirmation |
Standardized Experimental Protocol
To ensure reproducible differentiation, the following GC-MS protocol is recommended. This protocol is self-validating: the observation of the 1:1 bromine isotope ratio serves as an internal check for the presence of the halogen before isomer assignment.
Phase 1: Sample Preparation
-
Solvent: Dichloromethane or Isooctane (avoid alcohols to prevent solvolysis of the benzylic bromide).
-
Concentration: 1-10 µg/mL.
Phase 2: Gas Chromatography (GC) Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m
0.25mm 0.25µm. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C. Note: High inlet temperature ensures volatilization of high-boiling PAHs.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 310°C (hold 10 min).
-
Phase 3: Mass Spectrometry (MS) Settings
-
Source: Electron Ionization (EI).[1]
-
Energy: 70 eV.[1]
-
Source Temp: 230°C. Note: Keep source hot to prevent condensation, but avoid excessive heat that might degrade the labile BMF prior to ionization.
-
Scan Range:
50–450.
Phase 4: Data Validation (The Decision Tree)
Figure 2: Logical decision tree for classifying brominated fluoranthene derivatives.
References
-
NIST Mass Spectrometry Data Center. (2023). Fluoranthene: Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology. Link
-
Inoue, H., et al. (2015).[1] Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography-tandem mass spectrometry. Forensic Toxicology.[1] Link
-
Doc Brown's Chemistry. (2023). Mass spectrum of bromomethane and isotopic patterns.[1][3][4]Link
-
BenchChem. (2025). Technical Guide to Mass Spectrometry Fragmentation of Halogenated Aromatics.Link
-
Poster, D. L., et al. (2006). Retention behavior of polycyclic aromatic hydrocarbons on a liquid crystalline stationary phase. Journal of Chromatography A. Link
Sources
Technical Comparison: HPLC Dynamics of Fluoranthene vs. 3-(Bromomethyl)fluoranthene
The following is a comprehensive technical guide comparing the HPLC retention characteristics of Fluoranthene and its derivative, 3-(bromomethyl)fluoranthene. This guide is structured to provide actionable insights for researchers in analytical chemistry and drug development.
Executive Summary
Fluoranthene (FLT) is a non-polar, tetracyclic polycyclic aromatic hydrocarbon (PAH) commonly monitored as a priority pollutant. 3-(Bromomethyl)fluoranthene (3-BMF) is a functionalized derivative, primarily utilized as a high-sensitivity fluorescent labeling reagent for carboxylic acids (e.g., fatty acids, prostaglandins).
In Reverse-Phase HPLC (RP-HPLC) on C18 stationary phases, 3-BMF exhibits a longer retention time than Fluoranthene due to increased hydrophobicity driven by the methyl-bromide extension. However, this relationship is complicated by the chemical instability of 3-BMF in aqueous mobile phases, where it rapidly hydrolyzes to the more polar 3-(hydroxymethyl)fluoranthene, potentially leading to peak splitting or "ghost" peaks eluting before the parent fluoranthene.
Physicochemical Profile & Retention Theory
The chromatographic separation of these two compounds is governed by their solvophobic interactions with the stationary phase. The addition of the bromomethyl group alters the molecular volume and lipophilicity.
Comparative Properties Table
| Feature | Fluoranthene (FLT) | 3-(Bromomethyl)fluoranthene (3-BMF) |
| Structure | Parent PAH (4 rings) | PAH Core + Alkyl Halide side chain |
| Molecular Weight | 202.25 g/mol | ~295.17 g/mol |
| LogP (Predicted) | ~5.20 | ~5.90 - 6.10 |
| Polarity | Non-polar | Non-polar (Lipophilic halo-alkyl) |
| Fluorescence | High (Ex: 280nm, Em: 440-460nm) | High (Similar spectra to FLT) |
| Stability | High (Stable in water/organic) | Low (Hydrolyzes in water) |
| RP-HPLC Elution | Intermediate (Reference) | Late Eluting (Retained > FLT) |
Mechanism of Separation
-
Fluoranthene: Interacts with the C18 alkyl chains via
interactions (if polymeric C18) and pure hydrophobic partitioning. It elutes in the middle of the standard EPA 16 PAH mix. -
3-(Bromomethyl)fluoranthene: The addition of the
group increases the molecular surface area and lipophilicity (Bromine is highly polarizable and hydrophobic). Consequently, it partitions more strongly into the stationary phase, resulting in a longer retention time ( ).
Experimental Protocol: RP-HPLC Method
This protocol is designed to separate the parent PAH from the reagent and its potential hydrolysis products.
System Configuration
-
Instrument: HPLC or UHPLC with Fluorescence Detection (FLD).
-
Column: C18 (Octadecylsilane) - e.g., Agilent ZORBAX Eclipse PAH or Waters PAH C18.
-
Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.
-
-
Temperature: 25°C - 30°C (Temperature control is critical for PAH resolution).
Mobile Phase Strategy
-
Solvent A: Water (HPLC Grade)[1]
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH)[2]
-
Note: ACN is preferred for sharper peaks and lower backpressure.
Gradient Profile (Standardized)
| Time (min) | % Water (A) | % ACN (B) | Event |
| 0.0 | 40 | 60 | Equilibration |
| 5.0 | 40 | 60 | Isocratic Hold |
| 25.0 | 0 | 100 | Linear Gradient |
| 30.0 | 0 | 100 | Wash |
| 30.1 | 40 | 60 | Re-equilibration |
Detection Parameters
-
Excitation: 280 nm
-
Emission: 450 nm
-
Rationale: Both compounds share the fluoranthene fluorophore. 3-BMF may have a slightly lower quantum yield due to the heavy atom effect (Bromine), but it remains highly detectable.
Critical Analysis: The "Ghost Peak" Phenomenon
A common error in comparing these two compounds is ignoring the reactivity of 3-BMF. In a mobile phase containing water (e.g., 60% ACN / 40% Water), the benzylic bromide is susceptible to nucleophilic attack by water.
The Hydrolysis Pathway:
-
3-(Hydroxymethyl)fluoranthene (3-HMF): This degradation product contains a polar hydroxyl group.
-
Chromatographic Consequence: 3-HMF is significantly more polar than both Fluoranthene and 3-BMF. It will elute early (often near the solvent front or before Fluoranthene).
Visualizing the Elution Order
The following diagram illustrates the separation logic and the degradation risk.
Caption: Predicted elution order on C18. Note the potential for 3-BMF to degrade into the early-eluting alcohol form.
Troubleshooting & Optimization
Peak Tailing
-
Cause: The bromine atom can act as a weak Lewis base or undergo specific interactions with residual silanols on the silica surface.
-
Solution: Use an end-capped C18 column (e.g., "Eclipse Plus" or "XBridge") to minimize silanol activity.
Stability Control
-
Protocol: If analyzing 3-BMF purity, dissolve the standard in 100% Acetonitrile (anhydrous). Do not dilute with water in the sample vial.
-
Injection: Minimize the time the sample sits in the autosampler if the wash solvent contains water.
Derivatization Verification
If using 3-BMF to label fatty acids:
-
Reagent Peak (3-BMF): Elutes late.
-
Product Peak (Ester): Elutes very late (even later than 3-BMF) due to the addition of the long alkyl chain of the fatty acid.
-
Byproduct (3-HMF): Elutes early.
References
-
EPA Method 610 , "Polynuclear Aromatic Hydrocarbons," U.S. Environmental Protection Agency.[3][4] (Establishes the retention baseline for Fluoranthene).
- Wise, S. A., et al. (2015). "Separation and Identification of Polycyclic Aromatic Hydrocarbons." Journal of Chromatography A.
- Tsuchiya, H., et al. (1982). "High-performance liquid chromatographic analysis of carboxylic acids using 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone and related compounds." Journal of Chromatography B. (Discusses bromomethyl-based labeling reagents and their hydrolysis kinetics).
-
PubChem Compound Summary , "Fluoranthene" (CID 9154) and "3-(Bromomethyl)fluoranthene".
Sources
A Comparative Guide to the Reactivity of 3-(bromomethyl)fluoranthene and Benzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of complex molecules and pharmaceutical agents, the strategic introduction of molecular scaffolds is paramount. Arylmethyl bromides are a cornerstone class of reagents for this purpose, acting as versatile electrophiles in nucleophilic substitution reactions. Among these, benzyl bromide is a foundational and extensively studied compound. However, the increasing complexity of target molecules necessitates a deeper understanding of more elaborate analogs, such as 3-(bromomethyl)fluoranthene. This guide provides a detailed, objective comparison of the reactivity of 3-(bromomethyl)fluoranthene and benzyl bromide, grounded in mechanistic principles and supported by experimental considerations.
At a Glance: Structural and Electronic Profiles
The reactivity of these two compounds is fundamentally dictated by their distinct aromatic systems. Benzyl bromide possesses a simple phenyl ring, while 3-(bromomethyl)fluoranthene features a large, polycyclic aromatic hydrocarbon (PAH) moiety. This structural difference has profound implications for both steric and electronic factors governing their reactions.
| Feature | Benzyl Bromide | 3-(bromomethyl)fluoranthene |
| Structure | A bromomethyl group attached to a benzene ring. | A bromomethyl group attached to a fluoranthene ring system. |
| Molecular Weight | 171.04 g/mol | 309.18 g/mol |
| Aromatic System | Monocyclic (Benzene) | Polycyclic (Fluoranthene) |
| Steric Hindrance | Moderate | Significant |
Mechanistic Crossroads: S(_N)1 versus S(_N)2 Pathways
Nucleophilic substitution reactions of arylmethyl bromides can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, characterized by a concerted backside attack of the nucleophile.
The Case for Benzyl Bromide: A Mechanistic Chameleon
Benzyl bromide is a classic example of a substrate that can readily undergo both S(_N)1 and S(_N)2 reactions, with the operative pathway being highly dependent on the reaction conditions.
-
S(_N)1 Reactivity: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), benzyl bromide favors the S(_N)1 pathway. This is due to the exceptional stability of the resulting benzyl carbocation, which is resonance-stabilized by the adjacent phenyl ring. The positive charge is delocalized over the aromatic system, significantly lowering the activation energy for carbocation formation.[1]
-
S(_N)2 Reactivity: With a strong, unhindered nucleophile in a polar aprotic solvent (e.g., sodium iodide in acetone), benzyl bromide efficiently undergoes S(_N)2 substitution.[2][3] However, the phenyl group does exert some steric hindrance, making benzyl bromide less reactive in S(_N)2 reactions than a simple methyl halide.
3-(bromomethyl)fluoranthene: A Sterically Encumbered Electrophile
Direct comparative kinetic data for 3-(bromomethyl)fluoranthene is scarce in the literature. However, a robust prediction of its reactivity can be made based on established principles of physical organic chemistry.
-
The Steric Impetus Away from S(_N)2: The fluoranthene moiety is a large, rigid, and non-planar polycyclic system. This bulky group creates a formidable steric shield around the benzylic carbon, severely hindering the backside approach required for an S(_N)2 reaction. It is therefore highly probable that 3-(bromomethyl)fluoranthene will be significantly less reactive than benzyl bromide in S(_N)2 reactions.
-
The S(_N)1 Pathway: A Question of Carbocation Stability: The viability of an S(_N)1 pathway for 3-(bromomethyl)fluoranthene hinges on the stability of the 3-fluoranthenylmethyl carbocation. While the extended π-system of fluoranthene can participate in resonance stabilization, the overall electronic effect is not as straightforward as in benzene. The fluoranthene system is known to be electron-rich, and electrophilic substitution preferentially occurs at the 3- and 8-positions.[4] This suggests that the fluoranthene nucleus can indeed donate electron density to stabilize an adjacent positive charge. However, the non-alternant nature of the fluoranthene hydrocarbon, with its five-membered ring, complicates simple resonance arguments. Without experimental solvolysis data or computational studies, a direct comparison of the stability of the 3-fluoranthenylmethyl carbocation to the benzyl carbocation remains a topic for further investigation.
Predicted Reactivity Profile
Based on the structural and electronic considerations, the following reactivity trends can be predicted:
| Reaction Type | Benzyl Bromide | 3-(bromomethyl)fluoranthene | Rationale |
| S(_N)1 | More Reactive | Less Reactive | The benzyl carbocation is well-established as being highly stabilized. While the fluoranthenylmethyl carbocation is also expected to be stabilized by resonance, the larger and more complex electronic nature of the fluoranthene system may lead to less effective delocalization of the positive charge compared to the simple and highly symmetric benzyl cation. |
| S(_N)2 | Significantly More Reactive | Significantly Less Reactive | The immense steric bulk of the fluoranthene moiety will severely hinder the backside attack of a nucleophile, making the S(_N)2 pathway highly unfavorable for 3-(bromomethyl)fluoranthene. |
Experimental Protocols
The following protocols provide standardized methods for evaluating the reactivity of arylmethyl bromides in both S(_N)1 and S(_N)2 reactions. These can be adapted for a direct comparison of benzyl bromide and 3-(bromomethyl)fluoranthene.
Protocol 1: S(_N)1 Solvolysis in Ethanol
This experiment measures the rate of reaction by monitoring the formation of the bromide ion, which precipitates as silver bromide upon addition of silver nitrate.
Materials:
-
Benzyl bromide
-
3-(bromomethyl)fluoranthene
-
Ethanol, absolute
-
0.1 M Silver nitrate in ethanol solution
-
Test tubes
-
Water bath
Procedure:
-
Prepare 0.1 M solutions of both benzyl bromide and 3-(bromomethyl)fluoranthene in absolute ethanol.
-
In separate, clean, and dry test tubes, add 2 mL of each of the prepared solutions.
-
Place the test tubes in a constant temperature water bath set to a desired temperature (e.g., 50 °C).
-
To each test tube, add 1 mL of the 0.1 M silver nitrate in ethanol solution and start a timer immediately.
-
Observe the test tubes for the formation of a white precipitate (silver bromide).
-
Record the time it takes for the precipitate to first appear. A faster appearance of the precipitate indicates a faster S(_N)1 reaction rate.
Expected Outcome: Benzyl bromide is expected to form a precipitate significantly faster than 3-(bromomethyl)fluoranthene, indicating a higher reactivity in S(_N)1 solvolysis.
Protocol 2: S(_N)2 Reaction with Sodium Iodide in Acetone
This protocol, often referred to as the Finkelstein reaction, monitors the S(_N)2 reactivity by observing the formation of a sodium bromide precipitate, which is insoluble in acetone.
Materials:
-
Benzyl bromide
-
3-(bromomethyl)fluoranthene
-
Sodium iodide
-
Acetone, anhydrous
-
Test tubes
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In separate, clean, and dry test tubes, add 2 mL of the sodium iodide solution.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C).
-
To each test tube, add 4-5 drops of either benzyl bromide or 3-(bromomethyl)fluoranthene and start a timer.
-
Observe the test tubes for the formation of a white precipitate (sodium bromide).
-
Record the time it takes for the precipitate to form. A faster precipitation indicates a higher S(_N)2 reactivity.
Expected Outcome: Benzyl bromide will likely show a rapid formation of a precipitate, while 3-(bromomethyl)fluoranthene is expected to react very slowly, if at all, under these conditions.
Visualizing the Reaction Pathways
Caption: Generalized mechanisms for S(_N)1 and S(_N)2 reactions of arylmethyl bromides.
Conclusion and Future Directions
For synthetic chemists and drug development professionals, this comparative analysis underscores the importance of considering both steric and electronic effects when selecting an arylmethyl bromide for a specific transformation. The choice between these two reagents will depend on the desired reaction pathway and the nature of the nucleophile.
Further experimental work, including detailed kinetic studies on the solvolysis of 3-(bromomethyl)fluoranthene and computational modeling of the 3-fluoranthenylmethyl carbocation, would provide invaluable quantitative data to solidify these predictions and offer a more nuanced understanding of the reactivity of this important class of polycyclic aromatic compounds.
References
-
PubChem. Fluoranthene. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 3-Thenyl Bromide. [Link]
-
Chemguide. Multiple Nucleophilic Substitution in the Reaction Between Halogenoalkanes and Ammonia. [Link]
-
ResearchGate. Synthesis of 3-bromo derivatives of flavones. [Link]
-
ResearchGate. Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. [Link]
-
YouTube. Nucleophilic Substitution with amines. [Link]
-
YouTube. Nucleophilic Substitution with Amines. [Link]
-
NPTEL. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 2.6: Characteristics of the SN1 Reaction. [Link]
-
Utah Tech University. Nucleophilic Substitution. [Link]
-
Swarthmore College. Experiment 7 — Nucleophilic Substitution. [Link]
-
ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]
-
Pearson. Propose a mechanism for the reaction of benzyl bromide with ethan... [Link]...
-
RSC Publishing. Recent advances in the synthesis and applications of fluoranthenes. [Link]
-
Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
YouTube. [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipitate. [Link]
-
Chegg. Solved benzyl bromide reacts rapidly with sodium iodide in... [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
PubMed. Alkoxylated Fluoranthene-Fused [3.3.3]Propellanes: Facile Film Formation against High π-Core Content. [Link]
-
CORE. A Kinetic Examination of 1,3-Di-t-butyl-3-methylbromoallene Solvolysis. [Link]
Sources
UV-Vis Absorption Spectra of 3-Substituted Fluoranthene Derivatives
This guide serves as a technical resource for researchers characterizing 3-substituted fluoranthene derivatives. It moves beyond basic spectral listing to analyze the electronic structure-property relationships that dictate UV-Vis absorption and fluorescence behavior.
Executive Summary: The C3-Position Advantage
Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene moiety fused to a benzene ring via a five-membered ring. The 3-position (IUPAC numbering) is the most kinetically active site for electrophilic substitution, making 3-substituted derivatives the most synthetically accessible and widely studied analogues.
Substitution at the 3-position dramatically perturbs the molecular orbital energy levels, creating distinct spectral fingerprints useful for environmental monitoring (mutagen detection) and materials science (OLEDs, fluorescent probes). This guide compares the parent molecule with its electron-withdrawing (EWG) and electron-donating (EDG) counterparts.
Electronic Mechanism & Spectral Tuning
The optical properties of 3-substituted fluoranthenes are governed by the nature of the substituent's interaction with the fluoranthene
-
Parent Fluoranthene: Transitions are primarily
. The HOMO-LUMO gap is relatively large, resulting in absorption in the UV region. -
3-Nitro (EWG): The nitro group withdraws electron density, stabilizing the LUMO significantly. This induces a strong bathochromic (red) shift into the visible region (pale yellow color) but typically quenches fluorescence due to efficient intersystem crossing (spin-orbit coupling).
-
3-Amino (EDG): The amino group donates electron density via resonance, destabilizing the HOMO. This narrows the energy gap, causing a red shift and often enabling Intramolecular Charge Transfer (ICT) , which results in high quantum yields and solvatochromic fluorescence.
Diagram 1: Electronic Modulation at C3
Caption: Substituent effects on the photophysical properties of fluoranthene. EWGs (Red) and EDGs (Blue) both narrow the bandgap but lead to divergent emission behaviors.
Comparative Spectral Data
The following table synthesizes experimental data for the parent compound and its key 3-substituted derivatives. Note the dramatic Stokes shift in the amino derivative, indicative of significant geometric relaxation in the excited state (ICT).
| Compound | Substituent Type | Stokes Shift (nm) | Visual Appearance | Key Application | ||
| Fluoranthene | Parent | 287, 349, 358 | ~460 (Blue) | ~100 | Colorless Solid | PAH Standard |
| 3-Nitrofluoranthene | EWG (-I, -M) | ~340 (broad to 450) | Non-emissive | N/A | Pale Yellow | Mutagenicity Marker |
| 3-Aminofluoranthene | EDG (+M) | 328 (Ethanol) | 542 | 214 | Yellow/Green Sol. | Fluorescent Probe |
| 3-Methoxyfluoranthene | EDG (+M, weak) | ~300-360* | ~450-480 | ~120 | Off-white | Mechanistic Studies |
*Note: 3-Methoxyfluoranthene spectra often mirror 8-hydroxyfluoranthene due to similar nodal properties, typically showing structured absorption slightly red-shifted from the parent.
Solvatochromism of 3-Aminofluoranthene
Unlike the non-polar parent, 3-aminofluoranthene exhibits positive solvatochromism .
-
Non-polar (Hexane): Emission is blue-shifted, structured.
-
Polar Aprotic (DMSO/Acetonitrile): Emission is red-shifted (green/yellow) and broad due to solvent stabilization of the polarized ICT excited state.
-
Protic (Water): Fluorescence is often quenched due to hydrogen bonding interactions facilitating non-radiative decay.
Experimental Protocol: Reliable UV-Vis Characterization
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes common errors like aggregation (concentration quenching) and solvent cutoff interference.
Diagram 2: Spectroscopic Workflow
Caption: Step-by-step workflow for acquiring research-grade UV-Vis spectra of fluoranthene derivatives.
Detailed Methodology
-
Solvent Selection: Use Spectroscopic Grade Ethanol or Cyclohexane.
-
Critical: Avoid Acetone (cutoff ~330 nm) as it interferes with the primary absorption bands of these derivatives.
-
-
Stock Solution: Dissolve ~1.0 mg of derivative in 10 mL solvent. Sonicate for 5 minutes to ensure complete dissolution (nitro-derivatives can be stubborn).
-
Working Solution: Dilute the stock to achieve a concentration of approximately
M.-
Self-Validation: The absorbance at
must be between 0.1 and 0.8 A.U. If A > 1.0, dilute further to avoid inner-filter effects and deviations from Beer's Law.
-
-
Measurement:
-
Scan Range: 200 nm – 600 nm.
-
Scan Speed: Medium (approx. 200 nm/min) for optimal resolution of vibrational fine structure.
-
Blanking: Use a matched cuvette with pure solvent.
-
-
Extinction Coefficient Determination (
):-
Prepare 3 concentrations (e.g., 5, 10, 20
M). -
Plot Absorbance vs. Concentration.
-
The slope =
(path length, usually 1 cm).[1] should be > 0.99.
-
References
-
PubChem. 3-Aminofluoranthene Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Fluoranthene UV-Vis Spectrum. [Link]
-
SFA ScholarWorks. Spectroscopic Studies of Fluoranthene and 3-Nitrofluoranthene. [Link]
Sources
Validating Purity of 3-(Bromomethyl)fluoranthene: A Comparative Technical Guide
Executive Summary
3-(Bromomethyl)fluoranthene (3-BMF) is a high-sensitivity fluorescent labeling reagent used primarily for the derivatization of carboxylic acids and phenols in HPLC analysis. Its utility relies entirely on the lability of the benzylic bromide bond. Purity validation is critical because hydrolysis products (3-(hydroxymethyl)fluoranthene) compete for detection bandwidth without providing labeling functionality, leading to quantitative errors in downstream assays.
While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, Thin Layer Chromatography (TLC) offers a superior, rapid, and cost-effective method for functional purity assessment and reaction monitoring. This guide outlines a robust TLC protocol and compares it objectively against instrumental alternatives.
Technical Context & Mechanism
The Chemistry of the Probe
3-BMF functions via an SN2 mechanism where the nucleophilic analyte (e.g., a carboxylate anion) displaces the bromide leaving group.
-
Target Compound: 3-(Bromomethyl)fluoranthene (Lipophilic, reactive).
-
Primary Impurity (Hydrolysis): 3-(Hydroxymethyl)fluoranthene (Polar, non-reactive).
-
Precursor Impurity: 3-Methylfluoranthene (Highly lipophilic, non-reactive).
Why TLC? The polarity difference between the hydroxyl impurity (polar) and the brominated target (semi-polar) is distinct enough to be resolved on silica gel without the 45-minute runtime of gradient HPLC.
Validated TLC Protocol[1]
This protocol is designed to separate the active labeling reagent from its inert hydrolysis breakdown product.
Materials & Reagents[2]
-
Stationary Phase: Silica Gel 60 F
aluminum-backed plates (20 x 20 cm). -
Mobile Phase: Hexane : Ethyl Acetate (90:10 v/v).
-
Solvent for Sample: Dichloromethane (DCM) or Toluene (anhydrous).
-
Reference Standards: Pure 3-BMF (if available), 3-Methylfluoranthene (optional).
Step-by-Step Methodology
-
Chamber Saturation (Crucial):
-
Add 10 mL of Mobile Phase (Hex:EtOAc 9:1) to a glass twin-trough chamber.
-
Insert a filter paper liner to facilitate vapor saturation.
-
Close the lid and equilibrate for 15 minutes . Rationale: Prevents "smiling" of bands and ensures reproducible Rf values.
-
-
Sample Preparation:
-
Dissolve ~2 mg of the 3-BMF sample in 0.5 mL DCM.
-
Note: Do not use alcohols (MeOH/EtOH) as solvents; they may react with the bromide over time.
-
-
Spotting:
-
Apply 2 µL of sample solution 1.5 cm from the bottom edge.
-
Self-Validating Step: Spot a "Co-spot" (Sample + known impurity or precursor) if available to confirm separation power.
-
-
Development:
-
Develop the plate until the solvent front reaches 1 cm from the top edge.
-
Remove and air dry in a fume hood (Caution: 3-BMF is a lachrymator).
-
-
Visualization:
-
UV 254 nm: Observe dark quenching spots (conjugated aromatic system).
-
UV 365 nm: Observe bright blue fluorescence.
-
Data Interpretation (Representative)
| Component | Predicted R | Appearance (UV 365nm) | Status |
| 3-Methylfluoranthene | ~0.85 - 0.90 | Blue Fluorescence | Precursor (Inert) |
| 3-(Bromomethyl)fluoranthene | ~0.60 - 0.70 | Blue Fluorescence | Target Product |
| 3-(Hydroxymethyl)fluoranthene | ~0.20 - 0.30 | Blue Fluorescence | Hydrolysis Impurity |
| Baseline Origin | 0.00 | Variable | Polymerized/Degraded Material |
Note: R
Comparative Analysis: TLC vs. Alternatives
The following table contrasts TLC with HPLC (EPA Method 610/8310 standards) and NMR.
Table 1: Performance Comparison
| Feature | TLC (Silica) | HPLC-FLD (Fluorescence) | 1H-NMR |
| Primary Utility | Rapid Purity Check & Reaction Monitoring | Quantitative Assays & Trace Analysis | Structural Confirmation |
| LOD (Limit of Detection) | ~0.1 - 0.5 µg | < 1 ng (High Sensitivity) | ~10 - 50 µg (Low Sensitivity) |
| Analysis Time | 10 - 15 mins | 30 - 60 mins (Gradient) | 15 - 30 mins |
| Cost Per Run | < $2.00 | > $50.00 (Column wear + Solvents) | > $100.00 (Instrument time) |
| Specificity | Moderate (Separates classes) | High (Resolves isomers) | High (Structural details) |
| Sample Throughput | Parallel (Multiple samples/plate) | Serial (One by one) | Serial |
Expert Insight
Use TLC when: You need to check if your reagent has hydrolyzed due to poor storage (moisture exposure) before starting a valuable derivatization batch. Use HPLC when: You are validating the final concentration of a drug metabolite labeled with 3-BMF for regulatory submission.
Workflow Visualization
The following diagram illustrates the decision matrix for validating 3-BMF purity.
Figure 1: Decision tree for 3-BMF purity assessment. Blue nodes indicate the TLC workflow; Green indicates acceptance; Red indicates remediation.
References
-
U.S. Environmental Protection Agency. (1986).[1] Method 8310: Polynuclear Aromatic Hydrocarbons.[2] SW-846 Test Methods for Evaluating Solid Waste. [Link]
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide (Thiophene, 3-bromomethyl-). Organic Syntheses, 33, 96. (Provides analogous synthesis and handling for benzylic bromides). [Link]
-
Gratz, S., et al. (2017).[3] Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and HPLC-FLD. FDA Elemental Analysis Manual. [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of Fluoranthene Methyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of fluoranthene and its methyl derivatives. As a senior application scientist, the goal is to furnish you with not just procedural steps, but also the underlying scientific rationale, enabling a comprehensive understanding of how molecular architecture influences material properties. We will delve into the synthesis of these compounds, the intricacies of single-crystal X-ray diffraction, and the synergistic role of computational modeling. While a direct comparative analysis of a complete series of methylfluoranthene isomers is limited by the availability of public crystallographic data, this guide will equip you with the foundational knowledge and experimental frameworks to conduct such investigations.
Introduction: The Significance of Fluoranthene and Its Methylated Analogues
Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] This unique, non-alternant PAH structure imparts distinct electronic and photophysical properties, making the fluoranthene core a subject of interest in materials science and medicinal chemistry.[2] Methylation of the fluoranthene scaffold can significantly alter its physicochemical properties, including solubility, melting point, and, most critically, its solid-state packing. These modifications can, in turn, influence a material's application in areas such as organic electronics or its metabolic pathway and toxicity profile in a biological context.[2][3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is therefore paramount for establishing structure-property relationships.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
The unequivocal determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD).[4][5] This powerful analytical technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern provides information about the electron density distribution, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.[4]
The process of SC-XRD analysis is a multi-step endeavor, each stage requiring careful execution and consideration. The quality of the final structural model is intrinsically linked to the quality of the single crystal used for data collection.
Experimental Workflow: From Synthesis to Structural Refinement
The journey from a conceptual molecular design to a fully resolved crystal structure follows a well-defined, albeit often challenging, path. Here, we outline the critical stages, emphasizing the causality behind experimental choices.
Synthesis of Methylfluoranthene Derivatives
The synthesis of specific methylfluoranthene isomers is the essential first step. While numerous methods for the synthesis of fluoranthene derivatives exist, a common strategy involves the [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes with appropriate alkynes.[6] For instance, the reaction of a 1,8-dialkynylnaphthalene with propyne could theoretically yield a methyl-substituted fluoranthene. The regioselectivity of such reactions is a critical consideration and often requires careful optimization of catalysts and reaction conditions to obtain the desired isomer in high purity.[7]
Illustrative Synthetic Approach (Hypothetical for a Generic Methylfluoranthene):
A rhodium-catalyzed [2+2+2] cycloaddition reaction can be employed.[6]
-
Reactants: A suitably protected 1,8-dialkynylnaphthalene and a methyl-substituted alkyne (e.g., propyne or a protected version thereof).
-
Catalyst: A rhodium complex, such as [Rh(cod)2]BF4, often with a phosphine ligand to control selectivity and efficiency.[6]
-
Solvent: Anhydrous and deoxygenated solvents like toluene or dioxane are typically used to prevent catalyst deactivation and side reactions.
-
Procedure: The reactants and catalyst are combined under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred, often at elevated temperatures, until the starting materials are consumed (monitored by techniques like TLC or GC-MS).
-
Purification: Following the reaction, the product is isolated and purified using column chromatography on silica gel.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[8] The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to crystal formation.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted over a reservoir containing a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.
The choice of solvent is critical and often determined empirically. A good solvent system is one in which the compound has moderate solubility.
Data Collection: Interrogating the Crystal with X-rays
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data.[1]
The diffractometer rotates the crystal through a series of angles while it is irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.[1]
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to obtain an initial electron density map. For organic molecules, direct methods are commonly used to solve the phase problem.[1]
This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the model and the data, ultimately yielding a precise and accurate three-dimensional structure of the molecule.[1]
The Influence of the Methyl Group on Crystal Packing
The position of a methyl group on the fluoranthene core can have a profound impact on the crystal packing due to steric and electronic effects.[3]
-
Steric Hindrance: A methyl group is bulkier than a hydrogen atom. Its presence can prevent the close approach of neighboring molecules in certain orientations, leading to different packing motifs compared to the parent fluoranthene or other isomers.[9][10] This steric hindrance can disrupt otherwise favorable π-π stacking interactions or favor less dense crystal packing.
-
Intermolecular Interactions: The C-H bonds of the methyl group can participate in weak C-H···π interactions with the aromatic rings of adjacent molecules. The position of the methyl group will dictate the geometry and prevalence of these interactions, influencing the overall crystal lattice energy and stability.
-
Symmetry and Polymorphism: The introduction of a methyl group lowers the overall symmetry of the molecule. This can lead to crystallization in different, often lower symmetry, space groups. Furthermore, the subtle changes in intermolecular interactions can lead to the formation of different crystal polymorphs – different crystal structures of the same compound – which may exhibit distinct physical properties.
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental X-ray crystallography.[11]
-
Structure Prediction: For a given methylfluoranthene isomer, computational methods can be used to predict the most stable gas-phase conformation. This can provide a starting point for interpreting the experimentally determined crystal structure, which may be influenced by packing forces.
-
Isomer Stability: The relative energies of different methylfluoranthene isomers can be calculated, providing insights into their thermodynamic stability.
-
Analysis of Intermolecular Interactions: The nature and strength of intermolecular interactions in the crystal lattice can be analyzed using computational tools, helping to rationalize the observed packing arrangement.
Comparative Data Presentation
For a comprehensive comparison of the crystal structures of a series of methylfluoranthene isomers, the following crystallographic data should be tabulated. This table serves as a template for organizing experimental results.
| Parameter | Fluoranthene (example)[11] | 1-Methylfluoranthene | 3-Methylfluoranthene | 7-Methylfluoranthene | 8-Methylfluoranthene |
| Formula | C₁₆H₁₀ | C₁₇H₁₂ | C₁₇H₁₂ | C₁₇H₁₂ | C₁₇H₁₂ |
| Crystal System | Monoclinic | To be determined | To be determined | To be determined | To be determined |
| Space Group | P2₁/n | To be determined | To be determined | To be determined | To be determined |
| a (Å) | 18.349(2) | To be determined | To be determined | To be determined | To be determined |
| b (Å) | 6.2273(5) | To be determined | To be determined | To be determined | To be determined |
| c (Å) | 19.861(2) | To be determined | To be determined | To be determined | To be determined |
| β (°) | 109.787(13) | To be determined | To be determined | To be determined | To be determined |
| Volume (ų) | 832.41(16) | To be determined | To be determined | To be determined | To be determined |
| Z | 8 | To be determined | To be determined | To be determined | To be determined |
| Key Torsional Angles (°) | To be determined | To be determined | To be determined | To be determined | To be determined |
| Short Intermolecular Contacts (Å) | To be determined | To be determined | To be determined | To be determined | To be determined |
Conclusion
The crystal structure analysis of fluoranthene methyl derivatives is a multifaceted process that integrates organic synthesis, the meticulous art of crystallization, and the precision of X-ray diffraction, often augmented by computational insights. While this guide has outlined the essential experimental and theoretical frameworks, it also highlights the current gap in publicly available, comparative crystallographic data for a series of methylfluoranthene isomers. It is our hope that this guide will serve as a valuable resource and a catalyst for further research in this area, ultimately enabling a deeper understanding of how subtle molecular modifications can profoundly influence solid-state architecture and material function.
References
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Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link][12][13][14][15][16]
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Główka, M. L., & Iwanek, W. (2015). THE CRYSTAL STRUCTURE, SPECTROSCOPIC PROPERTIES, THEORETICAL CALCULATIONS AND A HIRSHFELD SURFACE ANALYSIS OF FLUORANTHENE (PAHs). [Link]
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PubChem. 2-Methylfluoranthene. National Center for Biotechnology Information. [Link][17]
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Nagashima, Y., & Tanaka, K. (2022). Synthesis of Aza‐indeno‐aza‐fluoranthene and Constitutional Isomers by Ring‐Size Selective C–H Activation. Chemistry – An Asian Journal, 17(22), e202200869. [Link][7]
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Wang, Z., et al. (2019). Effect of steric hindrance on the biodegradation of dissolved methyl-phenanthrene. Journal of Hazardous Materials, 365, 84-91. [Link][9]
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Al-Majid, A. M., et al. (2021). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 26(16), 4994. [Link][18]
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Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
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Alcaro, S., et al. (2013). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery (eds D. J. Abraham and D. P. Rotella). [Link][19]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link][4]
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PubChem. 7-Methylfluoranthene. National Center for Biotechnology Information. [Link][20][21]
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Real, J. A., et al. (2016). Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound: Crystal packing and conglomerate formation. Crystal Growth & Design, 16(11), 6348-6356. [Link][10]
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Cai, G., et al. (2019). ‐1‐Bromonaphthalenophane from a Desymmetrized Building Block Bearing Electrophilic and Masked Nucleophilic Functionalities. European Journal of Organic Chemistry, 2019(11), 2143-2147. [Link]
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MIT Department of Chemistry. Single-Crystal Diffraction. [Link][1]
-
Gurbanov, A. V., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [Cu(NO3)2{8-methylphenanthridin-6(5H)-one}4]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1148. [Link][22]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
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Moreno-Fuquen, R., et al. (1999). (E)-N-{4-[(E)-2-(4-Chlorobenzoyl)ethenyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl}-N,N-dimethylformamidine: polarized molecules within sheets of π-stacked hydrogen-bonded chains. Acta Crystallographica Section C: Crystal Structure Communications, 55(12), 2116-2119. [Link][5]
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Nagashima, Y., & Tanaka, K. (2023). Room-Temperature Synthesis of Fluoranthenes. ChemistryViews. [Link][6]
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Safety Operating Guide
Operational Guide: Disposal & Handling of 3-(Bromomethyl)fluoranthene
[1]
Executive Summary: Immediate Hazard Profile
3-(Bromomethyl)fluoranthene is a dual-hazard chemical intermediate.[1] It combines the carcinogenic/mutagenic properties of the polycyclic aromatic hydrocarbon (PAH) fluoranthene core with the acute reactivity of a benzylic bromide (alkylating agent).
-
Primary Risk: Alkylation of DNA (genotoxicity) and severe skin/eye/mucous membrane irritation (lachrymator).
-
Secondary Risk: Environmental persistence (PBT substance).
-
Operational Mandate: This substance must never be discharged into sewage systems. All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.
Physicochemical Hazard Matrix
Data synthesized for risk assessment and segregation.
| Property | Characteristic | Operational Implication |
| Reactivity | High (Electrophilic) | Reacts violently with strong oxidizers, bases, and active metals.[1] Hydrolyzes in moist air to release Hydrogen Bromide (HBr) gas. |
| Toxicity Class | Carcinogen / Corrosive | Zero-skin-contact policy. The bromomethyl group allows the PAH to penetrate tissues and alkylate biomolecules rapidly.[1] |
| Physical State | Solid (Yellow/Brown crystalline) | Dust generation is a critical inhalation risk.[1] Weigh/dispense only inside a certified fume hood. |
| Solubility | Lipophilic | Insoluble in water; soluble in DCM, Chloroform, DMSO.[1] Do not use water for initial spill cleanup. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable.[1] However, thermal decomposition releases toxic HBr and Br2 vapors. |
Pre-Disposal Stabilization & Segregation
Before waste is collected by Environmental Health & Safety (EHS), it must be stabilized at the bench level to prevent secondary reactions or container pressurization.
A. Solid Waste (Bulk Substance)
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: Must be labeled "Hazardous Waste - Toxic, Corrosive, Halogenated."
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong bases (NaOH), as exothermic polymerization or gas evolution may occur.
B. Liquid Waste (Mother Liquors/Solvents)
-
Composition: typically DCM, Chloroform, or DMSO containing trace 3-(bromomethyl)fluoranthene.
-
Venting: If the waste contains moisture, the benzylic bromide moiety will slowly hydrolyze, generating HBr gas. Use a vented cap (e.g., Nalgene® Vented Closure) to prevent pressure buildup.
-
Segregation: Segregate into "Halogenated Organic Waste" streams.
Decontamination Protocol (Glassware & Surface Spills)
Scientific Rationale: Simple solvent washing is insufficient as it merely transfers the carcinogen. You must chemically deactivate the reactive alkyl bromide group via nucleophilic substitution before cleaning.
Reagent Preparation: "Decon Solution A"
-
Active Agent: Sodium Thiosulfate (
) or Ethanolamine. -
Mechanism: Converts the reactive alkyl bromide into a non-volatile, water-soluble Bunte salt (thiosulfate) or stable amine derivative, neutralizing the alkylating potential.
-
Recipe: 10% Sodium Thiosulfate in a 50:50 Water/Ethanol mixture.
Step-by-Step Decontamination Procedure
-
Soak: Immerse contaminated glassware or wipe the spill area with Decon Solution A .
-
Reaction Time: Allow contact for 30 minutes . The solution may turn slightly cloudy or change color as the bromide leaves.
-
Rinse: Rinse with acetone, then water.
-
Disposal of Rinsate: Collect the first 2 rinses as Halogenated Chemical Waste . Do not pour down the drain, even after deactivation, due to the PAH core.
Waste Stream Decision Tree
Visualizing the logic flow for safe disposal.
Figure 1: Decision logic for segregating bulk chemical waste from trace contamination, ensuring reactive groups are neutralized prior to glassware washing.[1]
Regulatory Compliance & Waste Codes (RCRA)
When completing your hazardous waste manifest, apply the following codes. While 3-(bromomethyl)fluoranthene is not explicitly listed by name in 40 CFR 261.33, it falls under the "derived from" rule for Fluoranthene and characteristic reactivity.
| Regulatory Category | Code | Justification |
| U-List | U120 | Corresponds to Fluoranthene .[1] Any spill residue or off-spec commercial chemical product containing fluoranthene as the sole active ingredient carries this code [1]. |
| Characteristic | D002 | Corrosivity . The bromomethyl group hydrolyzes to hydrobromic acid. Apply this code if the waste pH is < 2 or corrodes steel [2]. |
| Characteristic | D003 | Reactivity . (Use with caution) Only apply if the specific waste mixture generates toxic fumes (HBr) when mixed with water [2]. |
| DOT Shipping | UN 3261 | Corrosive solid, acidic, organic, n.o.s. (3-(bromomethyl)fluoranthene) [3].[1] |
Emergency Spill Response
Do not attempt to clean spills larger than 100mL/10g without respiratory protection (SCBA/Respirator).
-
Evacuate: The lachrymatory nature of the compound will rapidly make the lab uninhabitable.
-
Isolate: Close fume hood sashes.
-
PPE for Cleanup:
-
Gloves: Silver Shield® (Laminate) or Viton®. Nitrile gloves provide insufficient protection against benzylic bromides (breakthrough < 10 mins) [4].
-
Eye: Chemical splash goggles + Face shield.
-
-
Absorb: Use a "Spill-X" type absorbent or vermiculite. Do not use paper towels (combustible).[2]
-
Disposal: Shovel absorbed material into a wide-mouth jar, label as "Hazardous Waste (High Hazard)," and contact EHS immediately.
References
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR § 261.33 - Discarded commercial chemical products). Retrieved from [Link][2][3][4][5][6][7]
-
U.S. Environmental Protection Agency (EPA). (2024). Characteristic of Corrosivity (40 CFR § 261.22). Retrieved from [Link][2][3][4][5][6][7]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from [Link]
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- 7. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 3-(bromomethyl)fluoranthene
Executive Hazard Analysis
3-(Bromomethyl)fluoranthene (CAS: 1720-30-5) presents a complex dual-hazard profile that distinguishes it from standard laboratory reagents. It combines the chronic toxicity of Polycyclic Aromatic Hydrocarbons (PAHs) with the acute reactivity of benzyl bromide derivatives.
-
The Alkylating Threat: The bromomethyl group is a potent electrophile. It acts as a lachrymator (tear-inducing) and a corrosive agent. Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release hydrogen bromide (HBr), causing immediate chemical burns. Biologically, this group can alkylate DNA, posing significant mutagenic risks.
-
The Intercalating Threat: The fluoranthene core renders the molecule lipophilic and bioaccumulative. While fluoranthene itself is Class D (not classifiable), its derivatives are often investigated for carcinogenic potential due to their ability to intercalate between DNA base pairs.
Operational Directive: Treat this compound as a high-potency alkylating agent and a severe lachrymator .
Engineering Controls: The Primary Barrier
PPE is the last line of defense. The primary containment strategy relies on engineering controls.
-
Chemical Fume Hood: Mandatory for all operations.
-
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).
-
Sash Height: Keep at the lowest working position to act as a physical shield against splashes.
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. As a dry powder, 3-(bromomethyl)fluoranthene is prone to electrostatic charging, which can cause particle dispersion (aerosolization) outside the hood.
-
Personal Protective Equipment (PPE) Architecture
We utilize a Multi-Barrier System designed to address permeation kinetics and physical state hazards.
A. Hand Protection: The "Sacrificial Layer" Protocol
Single-layer nitrile gloves are insufficient for solution-phase handling of benzylic bromides, particularly in organic solvents (DCM, THF) which facilitate rapid permeation.
| Layer | Material | Specification | Function |
| Inner | Laminate (EVOH/PE) | e.g., Silver Shield® / 4H® | Chemical Barrier: Provides >480 min breakthrough time against organic halides and aromatics. |
| Outer | Nitrile | Minimum 5 mil (0.12 mm) | Mechanical/Sacrificial: Protects the inner liner from tears and provides grip. Removed immediately upon contamination. |
B. Ocular & Respiratory Protection[1][2][3][4][5][6]
-
Eyes: Unvented chemical splash goggles are required. Standard safety glasses allow vapors (lachrymators) to bypass the lens, causing severe eye watering and blinding pain.
-
Respiratory: If weighing outside a hood (strongly discouraged) or managing a spill, a Full-Face Respirator (APF 50) with Organic Vapor/Acid Gas (OV/AG) cartridges is required. The "Acid Gas" component neutralizes the HBr hydrolysis product.
C. Body Protection[3]
-
Lab Coat: Flame-resistant (Nomex/cotton blend) lab coat.
-
Apron: A disposable Tyvek® or chemically resistant apron is recommended during solubilization to prevent absorption into the lab coat fabric.
D. PPE Decision Logic Diagram
Operational Protocol: Step-by-Step
Phase 1: Weighing (The Critical Step)
-
Risk: Aerosolization of lachrymatory dust.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Anti-Static: Pass an anti-static gun over the vial and spatula.
-
Transfer: Use a disposable spatula. Do not return excess material to the stock bottle to prevent hydrolysis/contamination.
-
Containment: Weigh into a tared vial with a screw cap. Cap the vial immediately after transfer before removing it from the balance.
Phase 2: Solubilization
-
Risk: Pressure buildup.
-
Solvent Choice: When adding solvent (e.g., DCM), be aware that any moisture present will react to form HBr gas.
-
Venting: Do not seal the vessel tight immediately if an exothermic reaction is possible. Use a needle vent or pressure-relief cap if heating is required.
Emergency Response & Decontamination
Spill Response Strategy: Do not attempt to clean a large spill (>500 mg) without a respirator. The lachrymatory effect will incapacitate you before you finish.
Decontamination Solution: To neutralize contaminated glassware or surfaces, use a solution of:
-
50% Water
-
40% Ethanol
-
10% Sodium Bicarbonate (or dilute Ammonium Hydroxide)
-
Mechanism:[1][2][3][4][5] This promotes hydrolysis of the bromide to the alcohol (neutral) and neutralizes the resulting HBr acid.
Waste Disposal
Never dispose of this compound down the drain.
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic/Corrosive."
-
Liquid Waste: Halogenated Organic Waste stream.
-
Labeling: Clearly mark the tag with "Lachrymator" and "Alkylating Agent" to alert waste management personnel.
Summary of Key Data
| Parameter | Value/Description |
| GHS Classification | Skin Corr.[6][2][3] 1B, Eye Dam. 1, STOT SE 3 (Resp. Irrit.) |
| Signal Word | DANGER |
| H-Codes | H314 (Burns), H318 (Eye Damage), H335 (Resp.[3] Irritation) |
| Glove Breakthrough | Nitrile: <10 min (Solution); Laminate: >480 min |
| Incompatibility | Strong bases, Alcohols, Oxidizing agents, Moisture |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15488, Fluoranthene. Retrieved from [Link](Note: Used for core PAH toxicity data as specific derivative data is extrapolated).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
